6-Benzoylheteratisine
Description
Properties
CAS No. |
99759-48-5 |
|---|---|
Molecular Formula |
C29H37NO6 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[(6S,9S,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate |
InChI |
InChI=1S/C29H37NO6/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(33,20(18)26(32)35-17)21(24(29)30)22(23(27)29)36-25(31)16-8-6-5-7-9-16/h5-9,17-24,33H,4,10-15H2,1-3H3/t17-,18?,19-,20?,21?,22+,23+,24?,27-,28+,29?/m0/s1 |
InChI Key |
XVVZJDDPRFFKTQ-UPWHZOCASA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)[C@]5(CC[C@H]6CC4C5C(=O)O6)O)OC(=O)C7=CC=CC=C7)OC)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)OC(=O)C7=CC=CC=C7)OC)C |
Synonyms |
6-benzoyl-heteratisine 6-benzoylheteratisine |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Origin and Structural Elucidation of 6-Benzoylheteratisine: A Technical Guide
For Immediate Release
[City, State] – [Date] – 6-Benzoylheteratisine, a complex diterpenoid alkaloid, originates from the plant kingdom, specifically from species within the Aconitum genus. This technical guide provides an in-depth exploration of its natural source, initial isolation, and structural characterization, tailored for researchers, scientists, and drug development professionals.
Natural Source and Isolation
This compound is a naturally occurring compound found in the roots of Aconitum heterophyllum Wall., a plant belonging to the Ranunculaceae family. This species is a well-known source of various diterpenoid alkaloids. The initial isolation and identification of this compound, along with other alkaloids from this plant, were pivotal in understanding the chemical diversity of the Aconitum genus.
While the very first isolation report is embedded in a body of work by S.W. Pelletier and his collaborators, a general and effective protocol for the extraction and isolation of alkaloids from Aconitum heterophyllum has been established. This process typically involves the extraction of the dried and powdered plant material with a solvent, followed by acid-base partitioning and chromatographic separation to yield the pure alkaloids.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₉H₃₇NO₆ |
| Molecular Weight | 495.6 g/mol |
| Melting Point | Data not consistently reported |
| ¹H NMR (CDCl₃) | δ (ppm) include signals for aromatic protons of the benzoyl group, methoxy group, N-ethyl group, and various aliphatic protons of the diterpenoid core. |
| ¹³C NMR (CDCl₃) | δ (ppm) include characteristic signals for carbonyl carbons (ester and lactam), aromatic carbons, and the complex carbon skeleton of the heteratisine core. |
| Mass Spectrometry | High-resolution mass spectrometry confirms the elemental composition. |
Experimental Protocols
The following is a representative experimental protocol for the isolation of diterpenoid alkaloids, including this compound, from Aconitum heterophyllum. This protocol is based on established methodologies for alkaloid extraction from Aconitum species.
2.1. Plant Material and Extraction
-
The dried and powdered roots of Aconitum heterophyllum (typically 1-5 kg) are exhaustively extracted with methanol or ethanol at room temperature for several days.
-
The solvent is removed under reduced pressure to yield a crude extract.
2.2. Acid-Base Partitioning
-
The crude extract is suspended in a 2-5% aqueous solution of a mineral acid (e.g., sulfuric acid or hydrochloric acid).
-
This acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds.
-
The acidic aqueous layer is then made basic (pH 9-10) with an alkali (e.g., ammonium hydroxide or sodium carbonate).
-
The basic solution is extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to partition the alkaloids into the organic phase.
-
The organic extract is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid mixture.
2.3. Chromatographic Separation
-
The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane-ethyl acetate gradients, followed by ethyl acetate-methanol gradients).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions by repeated column chromatography, preparative TLC, or crystallization yields pure this compound.
Structural Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The pioneering work on the structure of the parent alkaloid, heteratisine, by Pelletier and his research group in the late 1970s and early 1980s laid the foundation for identifying its derivatives. Through detailed analysis of ¹H and ¹³C NMR data, including decoupling experiments and comparison with the spectra of heteratisine, the presence and position of the benzoyl group at C-6 were confirmed.
Biosynthesis and Synthetic Origin
The origin of this compound in nature is through a complex biosynthetic pathway. The core diterpenoid skeleton is derived from geranylgeranyl pyrophosphate (GGPP). A series of cyclization and rearrangement reactions form the intricate polycyclic structure of the heteratisine-type alkaloids. The final step in the biosynthesis of this compound is the enzymatic benzoylation of the hydroxyl group at the C-6 position of the heteratisine core.
To date, a total synthesis of this compound has not been reported in the scientific literature. The focus of synthetic efforts in this area has been on the more complex and highly toxic aconitine-type alkaloids. Therefore, the origin of this compound for research and development purposes remains its isolation from natural sources.
Logical Relationships in Alkaloid Isolation
The following diagram illustrates the general workflow for the isolation of this compound from its natural source.
This guide provides a foundational understanding of the origin of this compound, from its natural source to its isolation and characterization. This information is critical for any scientific endeavor involving this complex and pharmacologically interesting natural product.
Natural Sources of 6-Benzoylheteratisine in Aconitum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzoylheteratisine is a C20-diterpenoid alkaloid belonging to the heteratisine type, which has been identified in various species of the genus Aconitum. These plants, commonly known as monkshood or wolfsbane, have a long history of use in traditional medicine, alongside a notorious reputation for toxicity. The complex array of diterpenoid alkaloids within Aconitum species contributes to both their therapeutic potential and their poisonous nature. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its isolation and analysis, and an examination of its biosynthetic origins. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence of this compound
This compound has been reported as a constituent of several Aconitum species. The primary species identified as a natural source of this compound is Aconitum heterophyllum. While qualitative identification has been established, comprehensive quantitative data across a wide range of Aconitum species remains an area requiring further investigation.
Table 1: Documented Occurrence of this compound in Aconitum Species
| Aconitum Species | Plant Part | Reference |
| Aconitum heterophyllum | Roots | [1] |
Note: The quantitative yield of this compound from these species is not well-documented in the available literature. Further quantitative studies are necessary to establish the concentration of this specific alkaloid in different plant parts and across various geographical locations and developmental stages of the plants.
Experimental Protocols
General Methodology for the Extraction and Isolation of Diterpenoid Alkaloids from Aconitum Species
While a specific protocol for the preparative isolation of this compound is not detailed in the reviewed literature, a general methodology for the extraction and isolation of diterpenoid alkaloids from Aconitum roots can be adapted. The following protocol is a composite of standard procedures described for related compounds.
1. Plant Material Preparation:
-
Air-dry the roots of the selected Aconitum species at room temperature.
-
Grind the dried roots into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material with an appropriate solvent, such as methanol or ethanol, at room temperature for several days.
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Partitioning:
-
Suspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Partition the acidic solution with a non-polar solvent like petroleum ether or n-hexane to remove neutral and weakly acidic compounds.
-
Basify the aqueous layer to a pH of 9-10 with an ammonia solution.
-
Extract the alkaline solution with a chlorinated solvent such as dichloromethane or chloroform to isolate the total alkaloid fraction.
4. Chromatographic Purification:
-
Subject the total alkaloid fraction to column chromatography on silica gel or alumina.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with solvents like ethyl acetate and methanol.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (Prep-HPLC) on a C18 column to isolate individual alkaloids like this compound.
5. Structure Elucidation:
-
Characterize the purified compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy to confirm the structure of this compound.
General Methodology for Quantitative Analysis of Diterpenoid Alkaloids by HPLC-DAD
For the quantitative determination of this compound, a High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) can be developed and validated. The following outlines a general procedure.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of accurately weighed, purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
2. Sample Preparation:
-
Extract a known weight of the powdered plant material with a defined volume of solvent using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system of (A) aqueous buffer (e.g., ammonium acetate or formic acid solution) and (B) acetonitrile or methanol. The gradient program should be optimized to achieve good separation of the target analyte from other compounds in the extract.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: Diode-Array Detector (DAD) set to monitor at the maximum absorbance wavelength of this compound (to be determined by UV-Vis spectroscopy).
4. Method Validation:
-
Validate the method for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
5. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the plant sample based on the peak area obtained from the sample chromatogram and the regression equation of the calibration curve.
Biosynthetic Pathway and Experimental Workflow
Putative Biosynthetic Pathway of Heteratisine-Type Alkaloids
The biosynthesis of C20-diterpenoid alkaloids in Aconitum is a complex process that is not yet fully elucidated. However, based on the proposed pathway for atisine, a related C20-diterpenoid alkaloid, a putative pathway leading to heteratisine-type alkaloids, including this compound, can be inferred. The pathway originates from the general terpenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP).
Caption: Putative biosynthetic pathway of this compound.
General Experimental Workflow for Isolation and Identification
The following diagram illustrates a typical workflow for the isolation and identification of diterpenoid alkaloids like this compound from Aconitum species.
Caption: General workflow for isolation and analysis.
Conclusion
This compound is a naturally occurring diterpenoid alkaloid found in Aconitum heterophyllum. While its presence is documented, there is a significant need for further research to quantify its concentration in this and other Aconitum species. The general protocols for extraction, isolation, and quantification provided in this guide offer a solid foundation for researchers to build upon. The elucidation of the specific biosynthetic pathway of heteratisine-type alkaloids also presents an exciting avenue for future research, which could have implications for the biotechnological production of these complex molecules. A deeper understanding of the distribution and biosynthesis of this compound will be crucial for harnessing its potential therapeutic properties while mitigating the risks associated with Aconitum alkaloids.
References
6-Benzoylheteratisine: A Technical Guide to its Function as a Voltage-Gated Sodium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzoylheteratisine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a noteworthy modulator of neuronal excitability through its interaction with voltage-gated sodium channels. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its quantitative inhibitory properties, and the experimental methodologies used to elucidate its function.
Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
This compound functions as a state-dependent inhibitor of voltage-gated sodium channels. Its inhibitory action is more pronounced at higher frequencies of neuronal firing, a characteristic known as use-dependency or frequency-dependent inhibition[1][2]. This suggests that the molecule preferentially interacts with and stabilizes the inactivated state of the sodium channel, thereby preventing the channel from returning to the resting state and firing subsequent action potentials.
The primary effect of this compound is the suppression of neuronal activity by blocking these critical ion channels[1]. This blockade leads to a reduction in the peak amplitude of the sodium current in neurons[1]. Furthermore, this compound has been shown to act as a functional antagonist to potent sodium channel activators like aconitine. It can reverse the effects of aconitine-induced channel activation, highlighting its inhibitory nature[3][4].
The benzoyl group at the 6-position appears to be crucial for its potent inhibitory activity. The parent compound, heteratisine, which lacks this group, is a significantly less potent inhibitor of sodium channels[1].
Quantitative Data on Inhibitory Activity
The inhibitory effects of this compound have been quantified through various experimental paradigms. The following tables summarize the key findings from studies on rat brain synaptosomes and hippocampal slices.
| Parameter | Value (IC50) | Experimental System | Activator | Reference |
| Inhibition of Na+ Influx | 4.1 µM | Rat Cerebrocortical Synaptosomes | Aconitine | [4] |
| Inhibition of Ca2+ Influx | 4.8 µM | Rat Cerebrocortical Synaptosomes | Aconitine | [4] |
| Inhibition of Glutamate Release | 4.8 µM | Rat Cerebrocortical Synaptosomes | Aconitine | [4] |
Table 1: IC50 Values for the Inhibition of Aconitine-Induced Effects by this compound.
| Parameter | Concentration Range | Effect | Experimental System | Reference |
| Orthodromic Population Spike | 0.01 - 10 µM | Concentration-dependent depression | Rat Hippocampal Slices | [1][5] |
| Antidromic Population Spike | 0.01 - 10 µM | Concentration-dependent depression | Rat Hippocampal Slices | [1][5] |
| Field Excitatory Postsynaptic Potential (fEPSP) | 0.01 - 10 µM | Concentration-dependent inhibition | Rat Hippocampal Slices | [1] |
Table 2: Electrophysiological Effects of this compound on Rat Hippocampal Slices.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding this compound's effects on sodium channels.
Extracellular Recording in Rat Hippocampal Slices
This protocol is adapted from studies investigating the electrophysiological effects of this compound on neuronal activity[1][3][5].
Objective: To measure the effect of this compound on evoked field potentials (population spikes and fEPSPs) in the hippocampus.
Methodology:
-
Slice Preparation:
-
Male Wistar rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10, gassed with 95% O2 / 5% CO2.
-
Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber at room temperature for at least 1 hour, continuously perfused with gassed aCSF.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and perfused with gassed aCSF at 32°C.
-
A bipolar stimulating electrode is placed in the stratum radiatum of the CA1 region to activate Schaffer collateral-commissural fibers.
-
A glass microelectrode filled with aCSF is placed in the stratum pyramidale of the CA1 region to record the orthodromic population spike. For antidromic stimulation, the electrode is placed in the alveus.
-
Stimulation consists of monophasic rectangular pulses (0.1 ms duration) delivered at a low frequency (e.g., 0.1 Hz) to establish a baseline.
-
The stimulation intensity is adjusted to elicit a population spike of approximately 50% of the maximum amplitude.
-
-
Drug Application:
-
After a stable baseline recording is established, this compound is added to the perfusion solution at various concentrations (e.g., 0.01-10 µM).
-
To test for frequency-dependent effects, the stimulation frequency is increased (e.g., to 1 Hz or higher) in the presence of the drug.
-
-
Data Analysis:
-
The amplitude of the population spike and the slope of the fEPSP are measured and expressed as a percentage of the pre-drug baseline.
-
Concentration-response curves are generated to determine the potency of the compound.
-
Measurement of Intracellular Ion Concentrations and Glutamate Release in Rat Synaptosomes
This protocol is based on the methodology used to assess the inhibitory effect of this compound on ion influx and neurotransmitter release[4].
Objective: To determine the effect of this compound on aconitine-induced increases in intracellular sodium ([Na+]i), calcium ([Ca2+]i), and glutamate release from isolated nerve terminals.
Methodology:
-
Synaptosome Preparation:
-
Cerebral cortices from male Wistar rats are homogenized in a sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
The final synaptosomal pellet is resuspended in a physiological buffer.
-
-
Measurement of [Na+]i and [Ca2+]i:
-
Synaptosomes are loaded with fluorescent indicators for Na+ (e.g., SBFI-AM) and Ca2+ (e.g., Fura-2 AM).
-
Loaded synaptosomes are placed in a fluorometer cuvette with continuous stirring.
-
A baseline fluorescence is recorded before the addition of the sodium channel activator, aconitine.
-
This compound is added at various concentrations before or after the addition of aconitine to measure its inhibitory effect.
-
Changes in fluorescence, corresponding to changes in intracellular ion concentrations, are monitored over time.
-
-
Measurement of Glutamate Release:
-
Glutamate release is measured using a continuous enzyme-linked fluorometric assay.
-
The assay mixture contains glutamate dehydrogenase, NADP+, and the synaptosomal suspension.
-
The fluorescence of NADPH, produced by the enzymatic reaction with released glutamate, is monitored.
-
Aconitine is used to stimulate glutamate release, and the inhibitory effect of this compound is quantified.
-
-
Data Analysis:
-
The increase in fluorescence is converted to ion concentrations or the amount of glutamate released.
-
IC50 values for the inhibition by this compound are calculated from concentration-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes described in this guide.
References
- 1. Effects of the alkaloids this compound and heteratisine on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the structurally related aconitum alkaloids, aconitine and 6-benzyolheteratisine, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alkaloid this compound inhibits voltage-gated Na+ channels in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological actions of the plant alkaloid this compound in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of 6-Benzoylheteratisine: A Technical Overview for Researchers
A deep dive into the biological functions of the diterpenoid alkaloid 6-Benzoylheteratisine reveals a landscape ripe for scientific exploration. While direct, in-depth research on this specific compound is limited, its classification within the Aconitum alkaloids, particularly its relation to heteratisine, provides a foundational understanding of its potential pharmacological activities. This technical guide synthesizes the available information on related compounds to infer the likely biological profile of this compound, offering a roadmap for future investigation.
Core Concepts: A Landscape of Potential Bioactivities
This compound is a diterpenoid alkaloid found in plants of the Aconitum genus. These plants have a long history in traditional medicine, particularly for their analgesic and anti-inflammatory properties. The biological effects of Aconitum alkaloids are largely attributed to their interaction with ion channels, primarily voltage-gated sodium channels.
Based on the activities of its parent compound, heteratisine, and other related alkaloids, this compound is predicted to exhibit a range of biological effects, including:
-
Anti-inflammatory Activity: Several studies suggest that heteratisine and related compounds possess anti-inflammatory properties. An ethanolic extract of Aconitum heterophyllum, which contains this compound, has been shown to reduce inflammation in a cotton pellet-induced granuloma model in rats.[1][2]
-
Analgesic Activity: Diterpenoid alkaloids from Aconitum species are well-documented for their pain-relieving effects. This analgesic action is often linked to the modulation of sodium channels in neuronal pathways.
-
Cardiovascular Effects: The interaction of Aconitum alkaloids with ion channels can lead to significant cardiovascular effects. While some alkaloids from this family are known for their cardiotoxicity, others, like heteratisine, are suggested to have antiarrhythmic properties due to their ability to block sodium channels.
-
Ion Channel Modulation: The primary mechanism of action for many Aconitum alkaloids is the modulation of voltage-gated sodium channels. It is hypothesized that this compound, like other compounds in its class, may act as an antagonist or modulator of these channels. This interaction is central to its potential analgesic, antiarrhythmic, and neuro-modulatory effects.
Quantitative Data: A Call for Further Research
A thorough review of the scientific literature reveals a notable absence of specific quantitative data for the biological activities of this compound. Key metrics such as IC50, EC50, Ki, and MIC values have not been reported for this compound. The following table highlights the lack of available data and underscores the need for dedicated research to quantify the bioactivity of this compound.
| Biological Activity | Assay Type | Test System | IC50 / EC50 / Ki / MIC | Reference |
| Anti-inflammatory | - | - | Data not available | - |
| Analgesic | - | - | Data not available | - |
| Cardiovascular | - | - | Data not available | - |
| Ion Channel Modulation | - | - | Data not available | - |
| Cytotoxicity | - | - | Data not available | - |
Experimental Protocols: Extrapolating from Related Studies
While specific experimental protocols for this compound are not available, methodologies used to evaluate related Aconitum alkaloids can serve as a template for future studies.
In Vivo Anti-inflammatory Activity Assessment (Cotton Pellet-Induced Granuloma Model)
This widely used model can be adapted to assess the anti-inflammatory effects of this compound.
-
Animal Model: Wistar albino rats are typically used.
-
Induction of Inflammation: Sterile, pre-weighed cotton pellets are surgically implanted subcutaneously in the axilla or groin of the anesthetized rats.
-
Drug Administration: this compound, dissolved in a suitable vehicle, would be administered orally or intraperitoneally to the treatment group of animals for a specified number of consecutive days. A control group would receive the vehicle alone, and a standard drug group would receive a known anti-inflammatory agent (e.g., indomethacin).
-
Evaluation: After the treatment period, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.
-
Data Analysis: The percentage inhibition of granuloma formation in the treated groups is calculated relative to the control group.
In Vitro Ion Channel Activity (Patch-Clamp Electrophysiology)
To investigate the effects of this compound on voltage-gated sodium channels, the patch-clamp technique is the gold standard.
-
Cell Line: A cell line expressing the desired sodium channel subtype (e.g., HEK-293 cells stably expressing Nav1.5) would be used.
-
Cell Preparation: Cells are cultured to an appropriate density and then prepared for electrophysiological recording.
-
Recording: Whole-cell patch-clamp recordings are performed to measure the sodium currents.
-
Drug Application: this compound is applied to the cells at various concentrations via a perfusion system.
-
Data Acquisition and Analysis: The effect of the compound on the sodium current (e.g., peak current amplitude, voltage-dependence of activation and inactivation) is recorded and analyzed to determine its mechanism of action (e.g., channel block, modulation of gating).
Signaling Pathways and Mechanisms of Action
The primary signaling pathway likely influenced by this compound, based on the known activity of related alkaloids, is the regulation of ion flow through voltage-gated sodium channels.
Caption: Proposed mechanism of action for this compound on a voltage-gated sodium channel.
This diagram illustrates the hypothesized mechanism where this compound acts as a blocker or modulator of voltage-gated sodium channels. By inhibiting the influx of sodium ions, it would prevent membrane depolarization and the subsequent propagation of action potentials, which could explain its potential analgesic and antiarrhythmic effects.
Conclusion and Future Directions
While the current body of scientific literature lacks specific, detailed information on the biological activities of this compound, its chemical classification provides a strong basis for predicting its pharmacological profile. The inferred anti-inflammatory, analgesic, and cardiovascular effects, likely mediated through the modulation of voltage-gated sodium channels, present compelling avenues for future research.
To unlock the full therapeutic potential of this compound, a concerted research effort is required. This should include:
-
Isolation and Purification: Development of efficient methods for isolating or synthesizing pure this compound.
-
In Vitro and In Vivo Screening: Systematic evaluation of its biological activities using a battery of standardized assays to generate quantitative data.
-
Mechanism of Action Studies: Detailed investigation into its molecular targets and signaling pathways using techniques such as patch-clamp electrophysiology and molecular docking.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify the key structural features responsible for its biological activity and to optimize its therapeutic properties.
By pursuing these research avenues, the scientific community can move beyond inference and establish a concrete understanding of the biological activities of this compound, potentially paving the way for the development of novel therapeutic agents.
References
Preliminary Studies on 6-Benzoylheteratisine: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
6-Benzoylheteratisine is a complex organic molecule with the chemical formula C29H37NO6.[1] Its structure and basic identifiers are available in public chemical databases.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C29H37NO6 | PubChem[1] |
| Molecular Weight | 495.6 g/mol | PubChem[1] |
| IUPAC Name | [(6S,9S,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.1²,⁶.0¹,¹¹.0³,⁹.0¹⁴,¹⁸]icosan-19-yl] benzoate | PubChem[1] |
| CAS Number | 99759-48-5 | PubChem[1] |
Biological Activity and Pharmacological Effects
Currently, there is a notable lack of published, peer-reviewed studies detailing the specific biological activities and pharmacological effects of this compound. While the broader class of diterpenoid alkaloids, particularly those derived from Aconitum species, are known to possess a range of biological activities including cardiotonic and arrhythmogenic effects, specific data for the 6-benzoyl derivative is not available.
A systematic review of benzoylaconine, a related aconitine-type diterpenoid alkaloid, indicates that it targets proteins such as IL-6, Akt1, and STAT3 and has therapeutic potential for cardiovascular disease and inflammation.[2] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.
Experimental Protocols
Hypothetical Experimental Workflow for Future Studies
The following diagram outlines a potential experimental workflow for the preliminary investigation of a novel compound like this compound.
Caption: Hypothetical workflow for the pharmacological evaluation of this compound.
Signaling Pathways
There is no direct evidence in the available literature to implicate this compound in any specific signaling pathway. Based on the activity of related compounds, future research could explore its potential interaction with pathways commonly modulated by diterpenoid alkaloids, such as those involving ion channels or inflammatory signaling cascades. For instance, the IL-6 signaling pathway, which involves the JAK/STAT and MAPK/ERK pathways, is a known target of other alkaloids and could be a starting point for investigation.[3][4][5][6]
Generalized IL-6 Signaling Pathway
The following diagram illustrates a simplified overview of the IL-6 signaling cascade, which could be investigated in relation to this compound.
Caption: Simplified diagram of the classical IL-6/JAK/STAT3 signaling pathway.
Conclusion and Future Directions
The current body of scientific literature lacks specific, in-depth studies on the biological effects of this compound. While its chemical identity is established, its pharmacological profile remains uncharacterized. The information on related compounds suggests potential areas of investigation, but dedicated research is imperative. Future studies should focus on systematic in vitro and in vivo evaluations to determine its bioactivity, mechanism of action, and potential therapeutic applications. The experimental workflow and signaling pathway diagrams presented in this guide offer a conceptual framework for such future investigations. Researchers are encouraged to undertake these foundational studies to elucidate the pharmacological properties of this compound.
References
- 1. This compound | C29H37NO6 | CID 5487064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Interleukin-6 Trans-signaling: A Pathway With Therapeutic Potential for Diabetic Retinopathy [frontiersin.org]
- 4. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. bosterbio.com [bosterbio.com]
Methodological & Application
Application Notes and Protocols for the Purification of 6-Benzoylheteratisine from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of 6-Benzoylheteratisine, a diterpenoid alkaloid with known anti-arrhythmic properties, from plant extracts, primarily from species of the genus Aconitum.
Introduction
This compound is a C19-diterpenoid alkaloid found in various Aconitum species, notably Aconitum heterophyllum. Like other alkaloids in this class, it possesses a complex chemical structure and exhibits significant biological activity. The purification of this compound from its natural source is a critical step for its pharmacological investigation and potential drug development. This document outlines the common techniques and a generalized protocol for its successful isolation and purification.
Data Presentation: Purification Parameters
The following table summarizes typical parameters and expected outcomes for the purification of diterpenoid alkaloids from Aconitum species. Please note that specific yields and purities for this compound may vary depending on the plant material and the precise experimental conditions.
| Parameter | Value/Range | Reference |
| Plant Material | Aconitum heterophyllum roots | [1] |
| Initial Plant Material (Dry Weight) | 3 - 5 kg | [2][3] |
| Crude Alkaloid Extract Yield | 13.8 g (from 5 kg) | [3] |
| Column Chromatography Stationary Phase | Silica Gel (70-230 mesh) | [1][4] |
| Column Chromatography Mobile Phase | Gradient of n-hexane, acetone, and diethylamine | [2] |
| Preparative HPLC Column | C18, 10 µm, 250 x 20 mm | General Practice |
| Preparative HPLC Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (Gradient) | General Practice |
| Final Purity | >95% (by HPLC) | Assumed Target |
| Final Yield | Variable (mg scale from kg of plant material) | General Observation |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction and purification of this compound.
Protocol 1: Extraction of Crude Alkaloids
This protocol is based on an acid-base extraction method, which is highly effective for isolating alkaloids.
Materials:
-
Dried and powdered roots of Aconitum heterophyllum
-
n-hexane
-
80% Ethanol (EtOH)
-
0.5 N Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
10% Potassium Hydroxide (KOH) or Ammonium Hydroxide (NH₄OH)
-
Rotary evaporator
-
Large glass percolators or extraction vessels
-
Separatory funnels
Procedure:
-
Defatting: Macerate 5 kg of dried, powdered roots of Aconitum heterophyllum with n-hexane (3 x 8 L) at room temperature for 24 hours for each extraction. This step removes nonpolar compounds like fats and waxes. Discard the n-hexane extracts.
-
Ethanolic Extraction: Air-dry the defatted plant material and then extract it exhaustively with 80% ethanol (3 x 10 L) at room temperature for 7 days per extraction.[3]
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous residue (approximately 60 g).[3]
-
Acidification: Dissolve the residue in 0.5 N H₂SO₄ to achieve a pH of 1.5. This protonates the alkaloids, making them soluble in the aqueous acidic solution.
-
Washing with Organic Solvent: Extract the acidic solution with CH₂Cl₂ (3 x 2 L) to remove neutral and weakly basic impurities. The protonated alkaloids will remain in the aqueous phase.
-
Basification: Carefully add 10% KOH to the aqueous solution to raise the pH to 8-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of Crude Alkaloids: Extract the basified aqueous solution with CH₂Cl₂ (5 x 2 L).[3] The deprotonated alkaloids will move into the organic phase.
-
Final Concentration: Combine the CH₂Cl₂ extracts, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture (approximately 13.8 g).[3]
Protocol 2: Purification by Column Chromatography
This protocol describes the initial fractionation of the crude alkaloid extract using column chromatography.
Materials:
-
Crude alkaloid extract
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
n-hexane
-
Acetone
-
Diethylamine
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Dragendorff's reagent for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually introduce acetone and a small amount of diethylamine. A suggested solvent system for TLC analysis which can be adapted for column chromatography is n-hexane-acetone-diethylamine (8:2:10 drops).[2]
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation using TLC.
-
TLC Analysis: Spot the collected fractions on TLC plates. Develop the plates in an appropriate solvent system and visualize the spots under UV light and by spraying with Dragendorff's reagent (alkaloids typically appear as orange-red spots).
-
Pooling of Fractions: Combine the fractions that contain the target compound, this compound, based on the TLC profiles.
Protocol 3: Final Purification by Preparative HPLC
This protocol outlines the final purification step to obtain high-purity this compound.
Materials:
-
Partially purified fractions from column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Preparative C18 column (e.g., 10 µm, 250 x 20 mm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Deionized water
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the pooled and dried fractions containing this compound in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop a suitable gradient elution method on an analytical HPLC system with a C18 column to achieve good separation of the target compound from impurities. A common mobile phase system is a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
-
Scale-Up to Preparative HPLC: Scale up the analytical method to the preparative HPLC system. Adjust the flow rate and gradient profile according to the dimensions of the preparative column.
-
Purification: Inject the sample onto the preparative column and begin the gradient elution.
-
Fraction Collection: Collect the eluent in fractions as the peak corresponding to this compound elutes from the column. Use a UV detector to monitor the elution profile.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Final Processing: Combine the pure fractions, and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship: Acid-Base Extraction
Caption: Logic of the acid-base extraction for alkaloid isolation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scholarena.com [scholarena.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Antiplasmodial diterpenoid alkaloid from Aconitum heterophyllum Wall. ex Royle: Isolation, characterization, and UHPLC-DAD based quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Characterization of 6-Benzoylheteratisine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the electrophysiological investigation of 6-Benzoylheteratisine, an Aconitum alkaloid. The primary focus is on its effects on voltage-gated sodium and potassium channels, with a particular emphasis on cardiac safety assessment.
Introduction
This compound is a diterpenoid alkaloid that has been identified as an inhibitor of voltage-gated sodium channels (Nav). Initial studies on rat brain synaptosomes have demonstrated its ability to inhibit Na+ influx in a concentration-dependent manner.[1] The family of Aconitum alkaloids is known for its potential cardiotoxicity, often mediated through the modulation of cardiac ion channels, which can lead to arrhythmias.[2][3][4]
While the primary known target of this compound is the voltage-gated sodium channel, the structurally related Aconitum alkaloid, aconitine, has been shown to block critical cardiac potassium channels, namely hERG (human Ether-à-go-go-Related Gene) and Kv1.5.[5] Inhibition of the hERG channel is a key concern in drug development due to its association with acquired long QT syndrome, which can precipitate life-threatening ventricular arrhythmias.[6][7] Therefore, a thorough electrophysiological profiling of this compound, including its effects on both cardiac sodium and potassium channels, is essential for a complete understanding of its pharmacological and toxicological properties.
These protocols outline the necessary steps to characterize the effects of this compound on cardiac ion channels using the whole-cell patch-clamp technique.
Data Presentation
Quantitative Data Summary for this compound on Neuronal Sodium Channels
The following table summarizes the currently available quantitative data for the inhibitory effects of this compound on voltage-gated sodium channels in rat cerebrocortical synaptosomes.[1]
| Parameter | Value (µM) | Experimental System |
| IC50 (Aconitine-induced Na+ influx) | 4.1 | Rat cerebrocortical synaptosomes |
| IC50 (Aconitine-induced Ca2+ influx) | 4.8 | Rat cerebrocortical synaptosomes |
| IC50 (Aconitine-induced glutamate release) | 4.8 | Rat cerebrocortical synaptosomes |
Template Data Tables for Cardiac Ion Channel Characterization
The following tables are provided as templates for researchers to record their findings from the experimental protocols detailed below.
Table 1: Effects of this compound on Cardiac Voltage-Gated Sodium Channels (e.g., Nav1.5)
| Parameter | This compound Concentration (µM) | Measured Value |
| Tonic Block IC50 | ||
| Use-Dependent Block IC50 (at 1 Hz) | ||
| Use-Dependent Block IC50 (at 5 Hz) | ||
| Shift in V½ of Inactivation | ||
| Onset of Block (τ) | ||
| Offset of Block (τ) |
Table 2: Effects of this compound on hERG Potassium Channels (Kv11.1)
| Parameter | This compound Concentration (µM) | Measured Value |
| IC50 | ||
| Hill Coefficient | ||
| Effect on Activation Kinetics | ||
| Effect on Inactivation Kinetics | ||
| Effect on Deactivation Kinetics |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Cardiac Sodium Currents (INa)
This protocol is designed to assess the inhibitory effects of this compound on the fast voltage-gated sodium current in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells expressing Nav1.5).
1. Cell Preparation:
-
For primary cardiomyocytes: Isolate ventricular myocytes from adult rats or mice using enzymatic digestion.
-
For cell lines: Culture HEK293 cells stably expressing the human Nav1.5 channel according to standard protocols. Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. The use of cesium salts minimizes contamination from potassium currents.
3. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
4. Voltage-Clamp Protocols:
-
Tonic Block:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure all channels are in the resting state.
-
Apply a depolarizing step to -20 mV for 50 ms to elicit the peak inward sodium current.
-
Apply test pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
Perfuse with increasing concentrations of this compound and measure the reduction in peak current.
-
-
Use-Dependent Block:
-
Hold the cell at -100 mV.
-
Apply a train of depolarizing pulses to -20 mV for 20 ms at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Measure the progressive reduction in peak current during the pulse train in the presence of this compound.
-
-
Steady-State Inactivation:
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms pre-pulses ranging from -140 mV to -40 mV in 10 mV increments.
-
Immediately following each pre-pulse, apply a test pulse to -20 mV to measure the fraction of available channels.
-
Perform this protocol in the absence and presence of this compound to determine any shift in the voltage-dependence of inactivation.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of hERG Potassium Currents (IKr)
This protocol is designed to evaluate the potential inhibitory effect of this compound on the hERG potassium channel, a critical component of cardiac repolarization.
1. Cell Preparation:
-
Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Culture and plate the cells as described in Protocol 1.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Follow the same procedure as in Protocol 1 to achieve the whole-cell configuration.
4. Voltage-Clamp Protocol:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to record the characteristic large tail current, which is a measure of the hERG current.
-
Repeat this protocol at a frequency of approximately 0.05 Hz.
-
After obtaining a stable baseline, perfuse with increasing concentrations of this compound and measure the inhibition of the peak tail current.
-
To construct a concentration-response curve, normalize the inhibited current to the control current and fit the data with the Hill equation to determine the IC50 and Hill coefficient.
Mandatory Visualizations
Caption: Experimental workflow for electrophysiological characterization.
Caption: Mechanism of voltage-gated sodium channel inhibition.
References
- 1. The alkaloid this compound inhibits voltage-gated Na+ channels in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salade malade: malignant ventricular arrhythmias due to an accidental intoxication with Aconitum napellus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the hERG safety margin after 20 years of routine hERG screening - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 6-Benzoylheteratisine in analgesic research
Application Notes and Protocols for Analgesic Research
Topic: Application of 6-Benzoylheteratisine and Related Compounds in Analgesic Research
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to 6-Benzoyl-2(3H)-benzothiazolone
6-benzoyl-2(3H)-benzothiazolone has been identified as a potent analgesic agent in several preclinical studies.[1] It represents a class of compounds that may exert their effects through multiple mechanisms, making them interesting candidates for the development of new pain therapeutics.
Mechanism of Action
Research suggests that the analgesic effect of 6-benzoyl-2(3H)-benzothiazolone is multifaceted. It is proposed to act peripherally by inhibiting the cyclooxygenase (COX) pathway, which is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Additionally, it may promote the release of endogenous opioid peptides, suggesting a potential interaction with the opioid system.[1] This dual mechanism could offer a broader spectrum of analgesia and potentially a more favorable side-effect profile compared to traditional analgesics.
Quantitative Data Summary
The analgesic efficacy of 6-benzoyl-2(3H)-benzothiazolone and related benzothiazole derivatives has been quantified in various animal models of pain. The following table summarizes key findings from the literature.
| Compound | Test Model | Dose/Concentration | Efficacy (ED50 or % Inhibition) | Reference |
| 6-benzoyl-2(3H)-benzothiazolone (4a) | Acetic Acid Writhing Test (Mice) | 100 mg/kg | 65% inhibition | [1] |
| Koster's Test (Mice) | 100 mg/kg | 70% inhibition | [1] | |
| Carrageenan-induced Hyperalgesia | 100 mg/kg | 58% inhibition | [1] | |
| PGE2-induced Hyperalgesia | 100 mg/kg | 62% inhibition | [1] | |
| Benzothiazole Derivative 17c | Analgesic Activity | 84 µM/kg (after 0.5h), 72 µM/kg (after 1h), 69 µM/kg (after 2h) | ED50 values | [2] |
| Benzothiazole Derivative 17g | Analgesic Activity | 127 µM/kg (after 0.5h), 134 µM/kg (after 1h), 156 µM/kg (after 2h) | ED50 values | [2] |
| Benzothiazole Derivative 17i | Analgesic Activity | 96 µM/kg (after 0.5h), 102 µM/kg (after 1h), 89 µM/kg (after 2h) | ED50 values | [2] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This is a widely used and reliable method for screening peripherally acting analgesics.[3][4] The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of hind limbs) due to the release of inflammatory mediators.[4][5]
Materials:
-
Male Swiss albino mice (20-25 g)[6]
-
Test compound (e.g., 6-benzoyl-2(3H)-benzothiazolone)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)[6]
-
Acetic acid solution (0.7% in distilled water)[6]
-
Syringes and needles for oral and intraperitoneal administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.[6]
-
Grouping: Randomly divide the animals into groups (n=8 per group): Vehicle control, Positive control, and Test compound groups (at various doses).[6]
-
Administration: Administer the vehicle, positive control, or test compound orally (p.o.).[6]
-
Induction of Writhing: Thirty minutes after drug administration, inject each mouse with 0.7% acetic acid (10 ml/kg) intraperitoneally (i.p.).[6]
-
Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 10 minutes.[6] A writhe is characterized by the contraction of the abdominal muscles accompanied by the stretching of the hind limbs.[3]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula:
% Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Koster's Test (Modified)
This test is another model of visceral pain used to evaluate analgesic activity. It involves the intraperitoneal injection of an irritant to induce abdominal stretching.
Materials:
-
Male mice
-
Test compound
-
Vehicle
-
Positive control (e.g., Acetylsalicylic acid)
-
Irritant solution (e.g., Phenylquinone or Acetic Acid)
-
Syringes and needles
-
Observation chambers
Procedure:
-
Follow steps 1-3 from the Acetic Acid-Induced Writhing Test protocol.
-
Induction of Stretching: At a predetermined time after drug administration (e.g., 30 minutes), inject the irritant solution intraperitoneally.
-
Observation: Immediately after the injection, place the mice in individual observation chambers and count the number of abdominal stretching episodes over a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of protection against stretching for each group compared to the control group.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Synthesis and pharmacological evaluation of analgesic 6-substituted 2(3H)-benzothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. saspublishers.com [saspublishers.com]
- 6. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
6-Benzoylheteratisine: A Potent Tool for Investigating Voltage-Gated Sodium Channels
Application Notes and Protocols for Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzoylheteratisine is a diterpenoid alkaloid derived from plants of the Aconitum genus. It has emerged as a valuable tool compound for the study of voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets in a variety of physiological and pathological processes.[1] this compound provides a means to probe the function and pharmacology of these essential ion channels.
This document provides detailed application notes and experimental protocols for the use of this compound in ion channel research, with a focus on its inhibitory effects on voltage-gated sodium channels.
Mechanism of Action
This compound functions as an inhibitor of voltage-gated sodium channels.[1] Studies have demonstrated that it depresses neuronal activity by blocking these channels in a concentration- and frequency-dependent manner.[1][2] This activity-dependent blockade suggests that this compound may preferentially interact with open or inactivated channel states, a characteristic that can be exploited to study the gating mechanisms of Nav channels. The parent compound, heteratisine, is a significantly less potent inhibitor of sodium currents, highlighting the importance of the benzoyl group for the compound's activity.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on a voltage-gated sodium channel.
Quantitative Data
The following table summarizes the available quantitative data for the activity of this compound on neuronal preparations.
| Parameter | Value | Species | Preparation | Reference |
| Effective Concentration Range | 0.01 - 10 µM | Rat | Hippocampal Slices | [1][2] |
| Effect | Concentration-dependent depression of orthodromic and antidromic population spikes | Rat | Hippocampal Slices | [2] |
| Effect | Reduction of the peak amplitude of the sodium current | Rat | Hippocampal Neurons | [1] |
Experimental Protocols
Protocol 1: Extracellular Recording of Stimulus-Evoked Population Spikes in Hippocampal Slices
This protocol is designed to assess the effect of this compound on neuronal excitability by measuring population spikes in brain tissue.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Rat hippocampal slices (400 µm thick)
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF
-
Standard electrophysiology rig with amplifier and data acquisition system
Procedure:
-
Prepare rat hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Place the stimulating electrode in the Schaffer collateral-commissural pathway and the recording electrode in the stratum pyramidale of the CA1 region.
-
Deliver single voltage pulses to elicit population spikes. Adjust the stimulus intensity to produce a population spike of approximately 50% of the maximum amplitude.
-
Record baseline population spikes for at least 10-20 minutes to ensure a stable response.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF.
-
Bath-apply this compound at increasing concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Record the population spike amplitude at each concentration, allowing sufficient time for the effect to stabilize.
-
To test for frequency-dependent effects, increase the stimulation frequency (e.g., from 0.1 Hz to 1 Hz) in the presence of the compound.
-
After the experiment, wash out the compound with aCSF to observe any reversal of the effect.
-
Analyze the data by measuring the amplitude of the population spike before and after drug application.
Experimental Workflow Diagram
Caption: Workflow for extracellular recording experiments.
Protocol 2: Whole-Cell Patch-Clamp Recording of Sodium Currents
This protocol allows for the direct measurement of sodium currents in isolated neurons to characterize the inhibitory effects of this compound.
Materials:
-
This compound
-
Cultured hippocampal neurons or acutely dissociated neurons
-
External solution (containing physiological concentrations of ions)
-
Internal solution (pipette solution, containing a Cs-based solution to block K+ currents)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Prepare cultured or acutely dissociated hippocampal neurons.
-
Place the cell culture dish or coverslip with dissociated neurons on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution.
-
Pull patch pipettes and fill them with the internal solution. The pipette resistance should be 3-5 MΩ.
-
Approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep the sodium channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.
-
Record baseline sodium currents for several minutes to ensure stability.
-
Prepare and apply different concentrations of this compound via the perfusion system.
-
At each concentration, record the sodium currents elicited by the same voltage-step protocol.
-
To investigate use-dependence, apply a train of depolarizing pulses in the presence of the compound.
-
After recording, wash out the compound to check for reversibility.
-
Analyze the data by measuring the peak amplitude of the inward sodium current before, during, and after drug application. Construct concentration-response curves to determine the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for the investigation of voltage-gated sodium channels. Its inhibitory and use-dependent properties make it particularly useful for studying the structure-function relationships and gating mechanisms of these channels. The protocols provided here offer a starting point for researchers to explore the effects of this compound in various experimental systems.
References
Application Notes & Protocols for the Quantification of 6-Benzoylheteratisine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 6-Benzoylheteratisine, a diterpenoid alkaloid. The methodologies outlined below are based on established analytical techniques for related compounds and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum species. Accurate and precise quantification of this compound is crucial for various applications, including phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies in drug development. This document details two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
General Sample Preparation Workflow
A critical step in the analysis of this compound from complex matrices, such as plant material or biological fluids, is the initial sample preparation. The general workflow is depicted below.
Caption: General workflow for sample preparation of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with relatively high concentrations of the analyte. It is a robust and cost-effective technique.
Experimental Protocol
3.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer is recommended. For example, 0.03 M ammonium hydrogen carbonate in water can be used as the aqueous phase.[1]
-
Detection Wavelength: Based on the benzoyl group, a detection wavelength of around 230-240 nm is appropriate.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
3.1.2. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.1.3. Sample Preparation
-
Plant Material:
-
Accurately weigh about 1.0 g of the powdered plant material.
-
Add 25 mL of 70% methanol.
-
Sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
3.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound at low concentrations or in complex matrices.
Experimental Protocol
4.1.1. Instrumentation and Conditions
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ of this compound, and the product ions will be specific fragments. These transitions need to be optimized by direct infusion of a standard solution.
4.1.2. Preparation of Standard and Sample Solutions
The preparation of standard and sample solutions follows a similar procedure as described for the HPLC-UV method, but with lower concentration ranges for the calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) due to the higher sensitivity of the LC-MS/MS technique.[3][4]
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
Summary of Quantitative Data
The following table provides a comparative summary of the two analytical methods for the quantification of this compound.
Table 3: Comparison of HPLC-UV and LC-MS/MS Methods
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Selectivity | Moderate | High |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Instrumentation Cost | Lower | Higher |
| Throughput | High | High |
| Matrix Effect | Less susceptible | More susceptible |
| Application | Routine QC, high conc. samples | Trace analysis, complex matrices |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, the expected concentration of the analyte, and the available instrumentation. For routine quality control of herbal products where the concentration is relatively high, HPLC-UV offers a reliable and cost-effective solution. For applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of trace amounts in complex biological matrices, LC-MS/MS is the preferred method. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own analytical methods for this compound.
References
- 1. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Determination of Aconitum Alkaloids in Aconitum PDF [en.zlibrary.to]
Application Notes and Protocols for Butyrylcholinesterase Inhibition Assay Using 6-Benzoylheteratisine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine.[1] While acetylcholinesterase (AChE) is the primary enzyme for this function in healthy individuals, BChE activity becomes more significant in certain pathological conditions, such as the later stages of Alzheimer's disease.[2] This makes BChE an attractive therapeutic target for the development of novel inhibitors.[2] This document provides a detailed protocol for determining the inhibitory potential of a test compound, exemplified by 6-Benzoylheteratisine, on BChE activity using the colorimetric Ellman's method.[3][4]
The assay is based on the hydrolysis of the substrate S-butyrylthiocholine iodide by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[4][5] The rate of TNB production is directly proportional to BChE activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials and Reagents
-
Butyrylcholinesterase (human, recombinant or from serum)
-
This compound (or other test inhibitor)
-
S-Butyrylthiocholine iodide (BTC)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipettes
-
Incubator set to 25°C or 37°C
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM stock solution of phosphate buffer and adjust the pH to 7.4.
-
Butyrylcholinesterase (BChE) Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity. A typical concentration is 50 mU/mL.[6]
-
S-Butyrylthiocholine iodide (BTC) Solution (10 mM): Dissolve an appropriate amount of BTC in phosphate buffer to make a 10 mM stock solution. Prepare fresh daily.
-
DTNB Solution (2 mM): Dissolve DTNB in phosphate buffer to make a 2 mM stock solution. Protect from light and prepare fresh.
-
This compound (Test Inhibitor) Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution.
-
Positive Control (e.g., Rivastigmine): Prepare a stock solution of a known BChE inhibitor, such as Rivastigmine, in DMSO.
Butyrylcholinesterase Inhibition Assay
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.[3]
-
Prepare Serial Dilutions of the Test Inhibitor:
-
Perform serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations to be tested. It is recommended to include a DMSO control (vehicle control).
-
-
Assay Plate Setup:
-
Add 40 µL of 100 mM Phosphate Buffer (pH 7.4) to each well.
-
Add 10 µL of the diluted test inhibitor solutions (or DMSO for the control wells) to the respective wells.
-
Add 10 µL of the BChE enzyme solution to all wells except for the blank. For the blank wells, add 10 µL of phosphate buffer.
-
Add 50 µL of 2 mM DTNB solution to all wells.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the plate at 25°C for 10 minutes.[3]
-
-
Initiate the Reaction and Measure Absorbance:
-
Initiate the enzymatic reaction by adding 100 µL of 10 mM BTC solution to all wells.
-
Immediately start measuring the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 20 minutes.[3] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) and then measure the final absorbance.
-
Data Presentation and Analysis
The inhibitory activity of this compound is determined by calculating the percentage of BChE inhibition for each concentration of the inhibitor.
1. Calculation of Percent Inhibition:
The rate of the reaction (change in absorbance per minute, ΔAbs/min) is calculated from the linear portion of the kinetic curve.
-
% Inhibition = [ (Rate of Control - Rate of Inhibitor) / Rate of Control ] x 100
Where:
-
Rate of Control: The reaction rate in the absence of the inhibitor (with DMSO).
-
Rate of Inhibitor: The reaction rate in the presence of the test inhibitor.
2. Determination of IC50:
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.
Table 1: Example of Quantitative Data for Butyrylcholinesterase Inhibition by this compound
| This compound (µM) | Log [Inhibitor] | Average ΔAbs/min | % Inhibition |
| 0 (Control) | - | 0.150 | 0 |
| 0.1 | -1.0 | 0.135 | 10 |
| 1 | 0.0 | 0.105 | 30 |
| 10 | 1.0 | 0.075 | 50 |
| 100 | 2.0 | 0.030 | 80 |
| 1000 | 3.0 | 0.015 | 90 |
| IC50 (µM) | 10 |
Visualizations
Butyrylcholinesterase Catalytic Pathway
The following diagram illustrates the enzymatic hydrolysis of butyrylthiocholine by butyrylcholinesterase.
Caption: BChE enzymatic hydrolysis of butyrylthiocholine.
Experimental Workflow for BChE Inhibition Assay
This diagram outlines the key steps of the experimental protocol.
Caption: Workflow for the BChE inhibition assay.
Mechanism of Colorimetric Detection
This diagram illustrates the chemical reaction leading to the color change measured in the assay.
Caption: Ellman's reaction for BChE activity detection.
References
- 1. Reaction Pathway and Free Energy Profile for Butyrylcholinesterase-Catalyzed Hydrolysis of Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 6. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Benzoylheteratisine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 6-Benzoylheteratisine.
Troubleshooting Guides
Synthesis of this compound and Related Diterpenoid Alkaloids
The total synthesis of complex diterpenoid alkaloids like this compound is a significant challenge due to their intricate, polycyclic, and densely functionalized structures.[1][2][3] Challenges often arise in the construction of the bridged ring systems and the stereoselective installation of functional groups.
Common Problems and Recommended Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in C-H activation for N-C bond formation. | - Inefficient catalyst turnover.- Steric hindrance around the target C-H bond.- Unfavorable reaction kinetics. | - Screen different catalysts and ligands (e.g., Iodine-based reagents like PIDA).- Optimize reaction conditions (temperature, solvent, concentration).- Consider alternative strategies like a Hofmann-Löffler-Freytag (HLF) reaction.[1][2] |
| Failure of cascade reactions to form polycyclic systems. | - Incorrect substrate conformation for the desired cyclization.- Unwanted side reactions, such as rearrangements or eliminations.- Insufficient reactivity of the starting material. | - Modify the substrate to favor the desired cyclization pathway.- Use of protecting groups to block unwanted reactive sites.- Explore stepwise approaches instead of a one-pot cascade. |
| Difficulty in constructing the heptacyclic hetisine skeleton. | - Ring strain in the target molecule.- Challenges in forming key C-C or C-N bonds, such as the N-C6 bond in the hetisine core.[3] | - Employ strategies that manage ring strain, such as benzyne insertion approaches.[3]- Investigate photochemical methods for bond formation.- Utilize multi-step sequences that build the skeleton in a controlled manner. |
| Poor stereoselectivity in functional group installation. | - Lack of effective stereocontrol in key reactions.- Epimerization of stereocenters under reaction conditions. | - Use chiral auxiliaries or catalysts to direct stereochemistry.- Optimize reaction conditions (e.g., lower temperature) to minimize epimerization.- Consider enzymatic resolutions to separate stereoisomers. |
Purification of this compound
The purification of this compound from either a reaction mixture or a natural extract can be challenging due to the presence of structurally similar alkaloids and other impurities.
Common Problems and Recommended Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of structurally similar alkaloids in chromatography. | - Similar polarity and functional groups of the alkaloids.- Inadequate resolution of the chromatographic system. | - Employ high-resolution techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).- Utilize advanced separation techniques such as pH-zone-refining counter-current chromatography (CCC).[4][5]- Optimize the mobile phase composition and gradient for better separation. |
| Degradation of the compound during purification. | - Sensitivity to pH, light, or temperature.- Presence of reactive impurities. | - Work at low temperatures and protect from light.- Use buffered mobile phases to maintain a stable pH.- Perform a preliminary purification step to remove highly reactive impurities. |
| Low recovery of the target compound. | - Irreversible adsorption onto the stationary phase.- Precipitation of the compound during solvent changes. | - Choose a stationary phase with appropriate surface chemistry (e.g., cyanopropyl-bonded silica for alkaloids).[6]- Use silanol blockers in the mobile phase to reduce tailing and improve recovery.[6]- Ensure complete dissolution of the sample and avoid abrupt changes in solvent polarity. |
| Presence of unknown impurities in the final product. | - Incomplete reaction or side reactions during synthesis.- Contaminants from solvents or reagents. | - Use high-purity solvents and reagents.- Characterize impurities using techniques like LC-MS and NMR to identify their source.- Implement additional purification steps targeting the specific impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of heteratisine-type alkaloids?
A1: The primary challenges lie in the efficient construction of the complex, multiply-bridged heptacyclic skeleton.[3][7] Key difficulties include the stereoselective formation of multiple chiral centers and the strategic formation of key carbon-carbon and carbon-nitrogen bonds, often requiring innovative synthetic strategies and multi-step reaction sequences.[1][2]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 or a more polar phase like cyanopropyl) is a standard and effective method. For preparative scale and challenging separations of closely related alkaloids, pH-zone-refining counter-current chromatography (CCC) has been shown to be highly efficient, offering high loading capacity and good resolution.[4][5]
Q3: How can I improve the separation of this compound from other diterpenoid alkaloids?
A3: To improve separation, you can optimize the chromatographic conditions. This includes fine-tuning the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), adjusting the pH of the mobile phase to exploit differences in the pKa of the alkaloids, and trying different stationary phases with varying selectivities.[6] For particularly difficult separations, two-dimensional chromatography can be employed.
Q4: Are there any specific precautions to take regarding the stability of this compound during purification?
A4: While specific stability data for this compound is not extensively published, alkaloids, in general, can be sensitive to pH extremes and prolonged exposure to heat and light. It is advisable to work with buffered solutions, keep samples cool, and protect them from direct light to minimize potential degradation.
Experimental Protocols
Preparative Isolation of Diterpenoid Alkaloids using pH-Zone-Refining Counter-Current Chromatography (CCC)
This protocol is adapted from a method successfully used for the separation of diterpenoid alkaloids from Aconitum coreanum and can be adapted for this compound.[5]
1. Preparation of Two-Phase Solvent System and Sample Solution:
-
A typical two-phase solvent system for alkaloid separation is composed of petroleum ether-ethyl acetate-methanol-water.
-
The organic upper phase is made basic by adding a small concentration of triethylamine (e.g., 10 mM).
-
The aqueous lower phase is made acidic by adding a small concentration of hydrochloric acid (e.g., 10 mM).
-
The crude extract containing this compound is dissolved in a mixture of the upper and lower phases.
2. CCC Operation:
-
The CCC column is first filled with the stationary phase (either the upper or lower phase).
-
The apparatus is rotated at a suitable speed (e.g., 800 rpm).
-
The mobile phase is then pumped through the column at a specific flow rate.
-
After the system reaches hydrodynamic equilibrium, the sample solution is injected.
-
The effluent is monitored by a UV detector, and fractions are collected.
3. Fraction Analysis:
-
The collected fractions are analyzed by HPLC or TLC to identify those containing the pure this compound.
Data Presentation
Table 1: Purity and Yield of Diterpenoid Alkaloids from a Single CCC Separation Run
| Compound | Amount from 3.5g Crude Extract (mg) | Purity (%) |
| Guanfu base I | 356 | 96.40 |
| Guanfu base A | 578 | 97.2 |
| Atisine | 74 | 97.5 |
| Guanfu base F | 94 | 98.1 |
| Guanfu base G | 423 | 98.9 |
| Guanfu base R | 67 | 98.3 |
| Guanfu base P | 154 | 98.4 |
| Data adapted from a study on Aconitum coreanum alkaloids, demonstrating the efficiency of the CCC method for separating complex alkaloid mixtures.[5] |
Visualizations
Caption: A generalized workflow for the synthesis of this compound, highlighting key stages and potential challenges.
Caption: A typical workflow for the purification of this compound, indicating common troubleshooting points.
References
- 1. A Unified Approach to ent-Atisane Diterpenes and Related Alkaloids: Synthesis of (−)-Methyl Atisenoate, (−)-Isoatisine, and the Hetidine Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Benzyne Insertion Approach to Hetisine-Type Diterpenoid Alkaloids: Synthesis of Cossonidine (Davisine) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of alkaloids by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Thin-layer chromatography of alkaloids on cyanopropyl bonded stationary phases. Part I. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 6-Benzoylheteratisine Isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Benzoylheteratisine isolation from Aconitum species. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant source is it typically isolated?
This compound is a diterpenoid alkaloid. It is most commonly isolated from the roots of plants belonging to the Aconitum genus, particularly Aconitum heterophyllum. These plants are a rich source of various diterpenoid alkaloids, many of which exhibit a broad spectrum of biological activities.[1][2]
Q2: What are the general steps involved in the isolation of this compound?
The general workflow for isolating this compound involves the following key stages:
-
Plant Material Preparation: Drying and grinding the plant material (typically roots) to increase the surface area for extraction.
-
Extraction: Utilizing a suitable solvent system to extract the crude alkaloids from the plant material.
-
Acid-Base Partitioning: Separating the alkaloids from other non-basic plant constituents.
-
Chromatographic Purification: Employing techniques like column chromatography to isolate this compound from the mixture of other alkaloids.
-
Purity Analysis: Using methods like High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compound.
Q3: What factors can influence the yield of this compound?
Several factors can impact the final yield of the isolated compound:
-
Plant Material Quality: The concentration of the alkaloid can vary depending on the plant's geographical origin, harvest time, and storage conditions.
-
Extraction Method and Solvent: The choice of solvent and extraction technique (e.g., maceration, Soxhlet, sonication) significantly affects the efficiency of alkaloid extraction.
-
pH Control during Extraction and Partitioning: As an alkaloid, the solubility of this compound is pH-dependent. Careful control of pH is crucial to prevent loss of the compound.
-
Chromatographic Conditions: The selection of the stationary phase, mobile phase, and column dimensions is critical for effective separation and purification.
-
Chemical Stability: The benzoyl ester group in this compound may be susceptible to hydrolysis under certain pH and temperature conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Alkaloid Extract | 1. Incomplete extraction from plant material. 2. Degradation of alkaloids during extraction. 3. Loss of alkaloids during the acid-base partitioning process. | 1. Ensure the plant material is finely powdered. Increase extraction time or use a more efficient method like ultrasonication. Consider using a sequence of solvents with increasing polarity. 2. Avoid high temperatures during extraction, especially if using heat-reflux methods. Diterpenoid alkaloids can be sensitive to heat.[3] 3. Carefully monitor and adjust the pH during the acid-base extraction steps. Ensure complete precipitation or extraction at each stage. Perform multiple extractions with smaller volumes of solvent. |
| Poor Separation During Column Chromatography | 1. Inappropriate choice of stationary or mobile phase. 2. Column overloading with the crude extract. 3. Improper column packing. | 1. For diterpenoid alkaloids, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier (e.g., ammonia or triethylamine) to reduce tailing of the alkaloid peaks.[4] 2. The amount of crude extract loaded onto the column should generally not exceed 1-5% of the weight of the stationary phase. 3. Ensure the column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation. |
| Presence of Multiple Impurities in the Final Product | 1. Incomplete separation from other closely related alkaloids. 2. Degradation of the target compound on the column. | 1. Use gradient elution during column chromatography to improve the resolution of compounds with similar polarities. Consider using a different type of stationary phase, such as alumina, which can be basic, neutral, or acidic.[5] 2. Some alkaloids can degrade on silica gel. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. |
| Loss of Benzoyl Group (Hydrolysis) | 1. Exposure to strongly acidic or basic conditions. 2. High temperatures during processing. | 1. Use mild acidic and basic conditions during extraction and partitioning. Avoid prolonged exposure to extreme pH values. 2. Perform all evaporation steps at reduced pressure and moderate temperatures to minimize thermal degradation. The stability of benzoyl esters can be enhanced in the presence of certain aromatic esters.[6] |
Experimental Protocols
General Extraction and Fractionation of Diterpenoid Alkaloids from Aconitum heterophyllum
This protocol is a general procedure adapted from the literature for the extraction of diterpenoid alkaloids from Aconitum heterophyllum.[4] The specific yield of this compound is not reported in this particular study, but this procedure will yield a fraction containing this alkaloid.
Materials:
-
Dried and powdered roots of Aconitum heterophyllum
-
Ethanol:water (1:1 v/v)
-
n-hexane
-
Chloroform
-
Ethyl acetate
-
n-butanol
-
Distilled water
-
Rotary evaporator
-
Sonication bath
Procedure:
-
Extract the dried root powder (e.g., 2.6 kg) with an ethanol:water mixture (1:1 v/v, 3 x 8 L) at room temperature using sonication for 30 minutes at 40°C, followed by percolation for 12 hours. Repeat the extraction three times.
-
Combine the percolates and evaporate the solvent under reduced pressure at 50°C to obtain the hydro-alcoholic extract.
-
Dissolve the hydro-alcoholic extract in distilled water (e.g., 303 g in 2 L).
-
Perform sequential liquid-liquid partitioning of the aqueous solution with the following solvents (3 x 500 mL each):
-
n-hexane
-
Chloroform
-
Ethyl acetate
-
n-butanol
-
-
Evaporate the solvent from each fraction to obtain the respective extracts. The chloroform fraction is reported to be rich in diterpenoid alkaloids.[4]
Column Chromatography for Purification
Materials:
-
Chloroform fraction from the extraction step
-
Silica gel (60-120 mesh)
-
Chloroform
-
Methanol
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Dissolve the chloroform fraction (e.g., 2.6 g) in a minimal amount of chloroform.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of methanol in chloroform. Start with 100% chloroform and gradually increase the concentration of methanol.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the compound of interest (identified by comparison with a standard if available, or by further spectroscopic analysis).
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
HPLC-DAD for Quantitative Analysis
Instrumentation and Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: Diode-Array Detector, monitoring at the UV absorbance maximum of this compound.
-
Quantification: Based on a calibration curve generated from a pure standard of this compound.
Data Presentation
Table 1: Solvent Partitioning Yields from Aconitum heterophyllum Hydro-alcoholic Extract
| Fraction | Yield (g) from 303 g of Hydro-alcoholic Extract | Percentage Yield (%) |
| n-hexane | 0.27 | 0.09 |
| Chloroform | 3.12 | 1.03 |
| Ethyl acetate | 2.08 | 0.69 |
| n-butanol | 63.50 | 20.96 |
| Water | 152.40 | 50.30 |
Data adapted from a study on Aconitum heterophyllum. The chloroform fraction is expected to contain this compound.[4]
Visualizations
References
- 1. scholarena.com [scholarena.com]
- 2. New diterpenoid alkaloids from Aconitum heterophyllum Wall: Selective butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the structurally related aconitum alkaloids, aconitine and 6-benzyolheteratisine, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Stability of benzoyl peroxide in aromatic ester-containing topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Benzoylheteratisine Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-benzoylheteratisine in electrophysiology experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during electrophysiological recordings with this compound, a known blocker of voltage-gated sodium channels.
Q1: I am not seeing any effect of this compound on my cells. What could be the reason?
A1: There are several potential reasons for a lack of effect:
-
Inappropriate Cell Type: Ensure the cells you are using express voltage-gated sodium channels that are sensitive to this compound. The compound has been shown to be effective in rat hippocampal neurons.[1]
-
Concentration: this compound typically shows effects in the micromolar range (0.01-10 µM).[1] Verify that your final concentration in the bath solution is correct.
-
Compound Stability: Ensure the stability and purity of your this compound stock solution. Prepare fresh solutions and protect them from light and excessive temperature fluctuations.
-
Application Method: For bath application, ensure adequate perfusion to allow the compound to reach the cells. For local application, ensure the perfusion pipette is positioned correctly and the flow rate is appropriate.
-
Frequency of Stimulation: The blocking effect of this compound is frequency-dependent, meaning it is more pronounced with higher frequencies of stimulation.[1] If you are using a low stimulation frequency, the blocking effect may be minimal.
Q2: My recordings are very noisy. How can I reduce the noise?
A2: Noise is a common issue in electrophysiology. Here are some steps to identify and mitigate noise sources:
-
Grounding: Improper grounding is a primary source of noise. Ensure all equipment is connected to a common ground. Check for and eliminate any ground loops.
-
Electrical Interference: Identify and turn off any unnecessary electrical equipment in the vicinity of your rig, such as centrifuges, vortexers, or fluorescent lights.
-
Faraday Cage: Use a Faraday cage to shield your setup from external electromagnetic interference.
-
Pipette and Holder: Ensure the pipette holder is clean and dry. A dirty or wet holder can be a significant source of noise. Use freshly pulled pipettes for each recording.
-
Solutions: Filter all your solutions to remove any particulate matter that could introduce noise.
Q3: I am having trouble forming a stable gigaohm seal. What can I do?
A3: Achieving a stable gigaohm seal is crucial for high-quality recordings. Here are some troubleshooting tips:
-
Pipette Quality: Use high-quality borosilicate glass capillaries to pull your pipettes. The tip of the pipette should be smooth and clean. Fire-polishing the pipette tip can sometimes help.
-
Cell Health: Ensure your cells are healthy. Unhealthy or dying cells will have compromised membranes, making it difficult to form a good seal.
-
Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean. Release the pressure just before touching the cell membrane.
-
Gentle Suction: Apply gentle and brief suction to form the seal. Excessive or prolonged suction can damage the cell membrane.
-
Vibrations: Minimize vibrations in your setup. Use an anti-vibration table and ensure that all components of your rig are securely fastened.
Q4: My whole-cell patch is unstable and the access resistance is increasing over time. What could be the cause?
A4: Maintaining a stable whole-cell configuration can be challenging. Here are some potential causes and solutions:
-
Cell Dialysis: The contents of your pipette solution will dialyze into the cell, which can affect cell health and recording stability over time. Include ATP and GTP in your internal solution to support cellular metabolism.
-
Pipette Clogging: The pipette tip can become clogged during the recording, leading to an increase in access resistance. Ensure your internal solution is well-filtered.
-
Mechanical Drift: Any mechanical drift in the micromanipulator or the stage can cause the pipette to move relative to the cell, leading to an unstable patch. Ensure your setup is mechanically stable.
-
Solution Osmolarity: Mismatched osmolarity between your internal and external solutions can cause cell swelling or shrinking, leading to patch instability. Check and adjust the osmolarity of your solutions.
Q5: I am observing a "rundown" of the sodium current over time, even in my control recordings. How can I prevent this?
A5: Current rundown can be caused by several factors:
-
Washout of Intracellular Components: As mentioned above, essential intracellular components can be washed out during whole-cell recording. Using the perforated patch technique can help mitigate this issue by preserving the integrity of the cytoplasm.
-
Enzymatic Degradation: Intracellular proteases can degrade ion channels. Including protease inhibitors in your internal solution may help to reduce rundown.
-
Metabolic State of the Cell: A decline in the metabolic state of the cell can lead to a decrease in channel activity. Ensure your recording solutions contain necessary metabolites like ATP and GTP.
Data Presentation
| Compound | Channel Type/Current | IC50 | Source |
| Guan-fu base S | Ventricular Sodium Current | 3.48 µM | [2] |
| Guanfu base A | Late Sodium Current (INa,L) | 1.57 µM | [1] |
| Guanfu base A | Transient Sodium Current (INa,T) | 21.17 µM | [1] |
| Lappaconitine | Nav1.7 | 27.67 µM | [3] |
| Aconitine | Muscarinic Receptor Binding | 20 µM | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Currents
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Add 2 mM Mg-ATP and 0.3 mM Na-GTP to the internal solution just before use.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
2. Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Transfer a coverslip to the recording chamber and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).
3. Pipette Fabrication:
-
Pull patch pipettes from thin-walled borosilicate glass capillaries using a micropipette puller.
-
The ideal pipette resistance for whole-cell recordings is typically between 3-7 MΩ when filled with the internal solution.
4. Establishing a Whole-Cell Configuration:
-
Approach a healthy-looking cell with the patch pipette while applying gentle positive pressure.
-
Once the pipette touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
After a stable gigaohm seal is formed, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
5. Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
To study the frequency-dependent block by this compound, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) before and after drug application.
-
Record and analyze the data using appropriate software (e.g., pCLAMP, AxoGraph).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action on neuronal excitability.
Experimental Workflow for Electrophysiology
Caption: Workflow for a typical electrophysiology experiment.
Troubleshooting Logic for No Drug Effect
Caption: A logical approach to troubleshooting a lack of drug effect.
References
- 1. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of sodium channel ligands on muscarinic receptor binding in mouse forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with 6-Benzoylheteratisine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 6-Benzoylheteratisine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a diterpenoid alkaloid with the chemical formula C29H37NO6[1]. Like many complex natural products, it possesses a large, hydrophobic structure, which often leads to poor solubility in aqueous solutions. This limited solubility can hinder its use in biological assays and preclinical studies, impacting the assessment of its therapeutic potential.
Q2: What are the initial steps I should take to dissolve this compound?
A2: Start with common organic solvents in which compounds with similar structures are often soluble. These include dimethyl sulfoxide (DMSO), ethanol, and methanol. It is crucial to begin with small quantities and observe the solubility before preparing a larger stock solution.
Q3: Are there any general strategies to enhance the solubility of poorly soluble compounds like this compound?
A3: Yes, several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs.[2][3][4][5][6] These include the use of co-solvents, pH modification, cyclodextrin complexation, solid dispersions, and particle size reduction.[3][4][7][8]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.
Problem: this compound is not dissolving in my desired solvent.
Solution Workflow:
Caption: Initial workflow for dissolving this compound.
Detailed Steps:
-
Initial Solvent Selection: Based on the chemical structure of this compound, begin with polar aprotic solvents like DMSO or alcohols such as ethanol or methanol.
-
Dissolution Technique: Add a small amount of the selected solvent to a pre-weighed amount of this compound. Vortex the mixture thoroughly. Gentle heating (e.g., 37°C) can be applied, but monitor for any signs of compound degradation.
-
Observation: Visually inspect the solution for any undissolved particles. If the compound dissolves completely, you can proceed to prepare your stock solution. If not, proceed to the advanced troubleshooting methods below.
Advanced Troubleshooting Strategies
If initial attempts fail, consider the following formulation strategies. The choice of method will depend on the specific requirements of your experiment (e.g., in vitro assay, in vivo study).
The addition of a water-miscible organic solvent (co-solvent) can significantly increase the aqueous solubility of a lipophilic compound.[6][9]
Experimental Protocol: Co-solvent Method
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
Gradually add your aqueous buffer or media to the organic stock solution while vortexing.
-
Observe for any precipitation. The final concentration of the organic solvent should be kept as low as possible to avoid toxicity in biological systems. A typical starting point is a final concentration of 1-5% organic solvent.
Quantitative Data: Common Co-solvents
| Co-solvent | Properties | Typical Final Concentration in Aqueous Solution |
| DMSO | Polar aprotic | < 1% (for cell-based assays) |
| Ethanol | Polar protic | 1-5% |
| PEG 400 | Polyethylene glycol | 5-20% |
| Propylene Glycol | Dihydroxy alcohol | 5-20% |
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This process can take several hours.
-
Filter the solution to remove any undissolved material.
Quantitative Data: Common Cyclodextrins
| Cyclodextrin | Properties | Typical Concentration Range |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility, low toxicity | 2-40% (w/v) |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High water solubility, used in approved drug formulations | 2-30% (w/v) |
For ionizable compounds, adjusting the pH of the solution can increase solubility. The structure of this compound contains a tertiary amine, which can be protonated at acidic pH, potentially increasing its aqueous solubility.
Experimental Protocol: pH Adjustment
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Add this compound to each buffer and determine the solubility.
-
Use a pH meter to accurately measure the pH.
-
Be mindful that the final formulation's pH must be compatible with your experimental system.
Decision-Making Pathway for Solubility Enhancement
References
- 1. This compound | C29H37NO6 | CID 5487064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
optimizing dosage and administration of 6-Benzoylheteratisine in vivo
Disclaimer: There is currently a limited amount of publicly available in vivo data specifically for 6-Benzoylheteratisine. The information provided in this technical support center is largely extrapolated from studies on related aconitine alkaloids, primarily aconitine. Researchers should use this information as a preliminary guide and exercise caution. The toxicological properties of aconitine alkaloids necessitate careful dose-finding studies, starting with very low doses.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with this compound?
A1: Due to the absence of specific data for this compound, it is advisable to begin with extremely low, sub-pharmacological doses and perform a dose-ranging study to determine the maximum tolerated dose (MTD). For the related compound, aconitine, the lowest published lethal dose (LDLo) in mice is 1 mg/kg orally and 0.100 mg/kg intraperitoneally.[1] A starting dose significantly lower than these values is strongly recommended.
Q2: Which animal models are suitable for in vivo studies of this compound?
A2: The choice of animal model will depend on the specific research question. However, based on studies of related compounds, mice and rats, particularly Sprague-Dawley rats, are commonly used for pharmacokinetic and toxicity studies of aconitine alkaloids.[2][3]
Q3: What are the potential signs of toxicity to monitor for during in vivo experiments?
A3: Aconitine alkaloids are known cardiotoxins and neurotoxins.[4] Close monitoring of the animals is crucial. Potential signs of toxicity, extrapolated from aconitine studies, include:
-
Neurological: Paresthesia, numbness (particularly of the face and limbs), muscle weakness, and convulsions.[1]
-
Cardiovascular: Hypotension, palpitations, bradycardia, tachycardia, and other arrhythmias.[1][5]
-
Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea.[1]
-
General: Lethargy, changes in respiration, and hypothermia.
Q4: How should this compound be formulated for in vivo administration?
A4: The formulation will depend on the chosen administration route and the physicochemical properties of this compound. For parenteral routes, the compound should be dissolved in a sterile, isotonic vehicle. The use of solubilizing agents may be necessary, but their potential toxicity must also be considered. It is critical to ensure the final formulation is clear and free of particulates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality or severe adverse events at initial doses. | The starting dose is too high due to the potent toxicity of aconitine-like compounds. | Immediately cease administration and redesign the dose-ranging study with significantly lower starting doses. Review the LD50 and toxic dose data for related compounds like aconitine for guidance.[1] |
| No observable therapeutic effect. | The administered dose is below the therapeutic window. The compound may have poor bioavailability via the chosen route. | If no toxicity is observed, consider a cautious dose-escalation study. Evaluate alternative administration routes that may offer better bioavailability (e.g., intravenous vs. oral).[2] |
| Inconsistent results between animals. | Variability in drug administration (e.g., incorrect injection technique). Differences in animal age, weight, or health status. Formulation instability or inhomogeneity. | Ensure all personnel are properly trained in the chosen administration technique. Standardize animal characteristics for each experimental group. Prepare fresh formulations for each experiment and ensure thorough mixing. |
| Precipitation of the compound upon injection. | The compound has low solubility in the chosen vehicle at the prepared concentration. | Re-evaluate the formulation. Consider using a different vehicle or adding a non-toxic solubilizing agent. Prepare a more dilute solution if possible. |
Experimental Protocols
General Dose-Ranging and MTD Study Protocol (Based on Aconitine Alkaloid Principles)
Objective: To determine the maximum tolerated dose (MTD) of this compound in the selected animal model.
Materials:
-
This compound
-
Appropriate sterile vehicle (e.g., saline, PBS, or a solution with a solubilizing agent like Tween 80 or DMSO, diluted to a non-toxic final concentration)
-
Animal model (e.g., male and female Sprague-Dawley rats, 8-10 weeks old)
-
Syringes and needles appropriate for the chosen administration route
Methodology:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Dose Selection: Based on the toxicity data of related compounds like aconitine, select a starting dose that is at least one to two orders of magnitude lower than the lowest reported toxic dose. For example, a starting dose of 0.001 mg/kg could be considered.
-
Dose Escalation: Employ a dose-escalation scheme (e.g., a modified Fibonacci sequence) for subsequent dose groups.
-
Administration: Administer a single dose of this compound to a small group of animals (n=3-5 per sex per dose group) via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage). Include a vehicle control group.
-
Observation: Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 24-48 hours. Record all observations, including changes in behavior, appearance, and any adverse events.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
-
Necropsy: A gross necropsy of all animals at the end of the study can provide additional information on potential target organs of toxicity.
Summary of Aconitine Toxicity Data in Rodents
| Animal Model | Administration Route | LD50 / LDLo | Reference |
| Mice | Oral | 1 mg/kg (LDLo) | [1] |
| Mice | Intraperitoneal | 0.100 mg/kg (LDLo) | [1] |
| Rats | Intravenous | 0.064 mg/kg (LD50) | [1] |
| Rats | Intraperitoneal | 0.250 mg/kg (LDLo) | [1] |
Visualizations
Caption: A generalized workflow for in vivo studies of novel compounds.
Caption: A decision tree for troubleshooting common in vivo experimental issues.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. Biological activities and pharmacokinetics of aconitine, benzoylaconine, and aconine after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of aconitine-type alkaloids after oral administration of Fuzi (Aconiti Lateralis Radix Praeparata) in rats with chronic heart failure by microdialysis and ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diterpenoid Alkaloid Research
Welcome to the technical support center for diterpenoid alkaloid research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, isolation, structural elucidation, and pharmacological evaluation of this complex class of natural products.
Frequently Asked Questions (FAQs)
Extraction & Stability
Question: My diterpenoid alkaloid yield is consistently low. What are the common pitfalls during extraction?
Answer: Low yields of diterpenoid alkaloids can stem from several factors. Firstly, the choice of solvent is critical; while methanol and ethanol are effective for a broad range of alkaloids, the polarity should be optimized for your specific target compounds.[1] An acidic aqueous extraction can be efficient for forming alkaloid salts, but may also extract a large amount of water-soluble impurities.[1] Conversely, using only non-polar solvents might not efficiently extract the more polar alkaloids.
A significant pitfall is the degradation of the alkaloids during the extraction process. Many diterpenoid alkaloids are sensitive to heat and pH changes.[2] Prolonged exposure to high temperatures during solvent evaporation can lead to hydrolysis of ester groups, which is a common feature of many bioactive diterpenoid alkaloids, significantly altering their structure and activity.[3] Traditional processing methods for medicinal plants containing these alkaloids, such as soaking or boiling, are often intended to hydrolyze these ester groups to reduce toxicity.[3]
Troubleshooting Tips:
-
Solvent Selection: Experiment with solvent systems of varying polarities. A preliminary liquid-liquid extraction with solvents of increasing polarity can help to fractionate the extract and enrich the desired alkaloids.[1]
-
Temperature Control: Use low-temperature evaporation techniques like a rotary evaporator under reduced pressure to concentrate your extracts. Avoid prolonged heating.[4]
-
pH Monitoring: If using acid-base extraction methods, carefully control the pH to avoid degradation of sensitive functional groups.
-
Storage: Store extracts and purified compounds at low temperatures, protected from light and moisture, to prevent degradation over time.[2]
Separation & Purification
Question: I'm struggling to separate a complex mixture of diterpenoid alkaloids with very similar structures. What are the best chromatographic techniques for this?
Answer: The separation of structurally similar diterpenoid alkaloids is a significant challenge due to their often subtle differences in polarity and structure.[5][6] Traditional column chromatography may not provide sufficient resolution. Two powerful techniques for this purpose are Vacuum Liquid Chromatography (VLC) and pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC).
VLC is an efficient and inexpensive method that uses a vacuum to accelerate the flow of the mobile phase through a dry-packed column, leading to faster separations.[7][8] It is particularly useful for the fractionation of crude extracts.[6][9]
pH-ZRCCC is a liquid-liquid chromatographic technique that separates ionizable compounds, like alkaloids, based on their pKa values and hydrophobicity.[10][11] This method can yield highly purified compounds from complex mixtures in a single step.[12][13][14]
Comparison of Separation Techniques
| Feature | Vacuum Liquid Chromatography (VLC) | pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC) |
| Principle | Adsorption chromatography on a dry-packed column with vacuum-assisted solvent flow. | Liquid-liquid partition chromatography based on pKa and hydrophobicity.[10] |
| Sample Loading | Can handle both small and large sample sizes.[5][7] | High sample loading capacity, often in gram quantities.[11] |
| Resolution | Good for initial fractionation of complex mixtures.[6] | Excellent for separating compounds with minor structural differences.[12] |
| Speed | Faster than traditional column chromatography.[7][8] | Can be a lengthy process depending on the separation. |
| Solvent Consumption | Relatively low.[7] | Can be high due to the biphasic solvent system. |
Question: My VLC separation is not giving good resolution. What can I do to improve it?
Answer: Poor resolution in VLC can be due to several factors. The choice of adsorbent and the solvent gradient are critical. Using TLC-grade silica gel (10-40 µm) is recommended for better separation.[8] The column should be dry-packed under vacuum to ensure maximum density and a uniform bed.[8] The sample can be loaded as a solution or pre-adsorbed onto a small amount of the stationary phase.[8] A stepwise gradient of increasing solvent polarity is crucial. It is important to pull the column dry between each fraction to maintain the separation bands.[8]
Structural Elucidation
Question: I am having difficulty interpreting the NMR spectra of my diterpenoid alkaloid. The signals are heavily overlapped. What are some common issues and solutions?
Answer: The complex, polycyclic structures of diterpenoid alkaloids, with numerous stereocenters, often lead to crowded and overlapping signals in 1D NMR spectra, making interpretation challenging.[15][16]
Troubleshooting NMR Analysis:
-
2D NMR Techniques: Rely on a suite of 2D NMR experiments. COSY will help identify proton-proton couplings, while HSQC and HMBC are essential for correlating protons with their directly attached and long-range carbons, respectively.[17] NOESY experiments can reveal through-space correlations, which are invaluable for determining the stereochemistry.[17]
-
Solvent Choice: Recording spectra in different solvents can sometimes induce differential shifts in proton signals, helping to resolve overlapping resonances.
-
High-Field NMR: If available, using a higher field NMR spectrometer will provide better signal dispersion and simplify spectral analysis.
-
Quantitative NMR (qNMR): For quantifying components in a mixture, 2D qNMR techniques like HSQC can be optimized for accuracy and efficiency, even for complex mixtures.[18]
Typical NMR Acquisition Parameters for Diterpenoid Alkaloids:
| Parameter | 1D ¹H NMR | 1D ¹³C NMR | 2D HSQC | 2D HMBC |
| Pulse Program | zg30 or zgpr | zgpg30 | hsqcedetgpsisp2.3 | hmbcgplpndqf |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 1.5 s | 2.0 s |
| Acquisition Time (AQ) | ~3-4 s | ~1-2 s | ~0.1-0.2 s | ~0.2-0.3 s |
| Number of Scans (NS) | 16-64 | 1024-4096 | 4-16 | 16-64 |
| Spectral Width (SW) | 12-16 ppm | 220-240 ppm | F2: 12-16 ppm, F1: 200-220 ppm | F2: 12-16 ppm, F1: 220-240 ppm |
Note: These are general starting points and should be optimized for the specific instrument and sample.[19][20][21][22]
Question: The fragmentation pattern of my diterpenoid alkaloid in the mass spectrometer is very complex and doesn't show a clear molecular ion. How can I get better data?
Answer: Diterpenoid alkaloids often exhibit complex fragmentation in mass spectrometry, which can make it difficult to determine the molecular weight and structure.[23]
Troubleshooting Mass Spectrometry Analysis:
-
Soft Ionization Techniques: Use soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to increase the abundance of the protonated molecule [M+H]⁺.[24]
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the [M+H]⁺ ion to obtain characteristic fragment ions. The neutral losses of small molecules like water, methanol, acetic acid, and benzoic acid are often diagnostic for specific functional groups and their positions on the alkaloid skeleton.[23][25]
-
High-Resolution Mass Spectrometry (HRMS): Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements of the parent and fragment ions. This allows for the determination of the elemental composition and helps to distinguish between isobaric compounds.[23][25][26]
-
Calibration: Ensure the mass spectrometer is properly calibrated to avoid errors in mass accuracy.[24]
Pharmacological Studies
Question: My diterpenoid alkaloid is showing high cytotoxicity in a bioassay for another activity, making the results uninterpretable. How can I work around this?
Answer: The inherent toxicity of many diterpenoid alkaloids is a major pitfall in pharmacological studies.[3] Diester-diterpenoid alkaloids, in particular, are known to be potent neurotoxins and cardiotoxins.[3] This cytotoxicity can mask other biological activities in vitro.
Strategies to Mitigate Cytotoxicity Interference:
-
Dose-Response Analysis: Conduct a preliminary cytotoxicity assay to determine the concentration range where the compound is not overtly toxic to the cells. Subsequent bioassays for other activities should be performed at concentrations below the toxic threshold.
-
Structural Modification: If possible, semi-synthetic modification of the alkaloid can reduce its toxicity. For example, hydrolysis of the ester groups at C8 and C14 often leads to a significant decrease in toxicity.[3]
-
Targeted Assays: Utilize cell-free or target-based assays where possible to avoid general cytotoxicity effects.
-
Immunoassays: For detection and quantification, developing specific immunoassays can be a robust method that is not affected by the compound's toxicity.[27]
Question: I am observing inconsistent results in my bioassays. Could my compounds be interfering with the assay itself?
Answer: Yes, natural products, including diterpenoid alkaloids, can interfere with bioassays through various mechanisms, leading to false-positive or false-negative results.[28]
Common Bioassay Interference Mechanisms:
-
Redox Activity: Phenolic groups, if present, can be redox-active and interfere with assays that rely on redox chemistry.[28]
-
Aggregation: Some compounds can form aggregates at higher concentrations, which can non-specifically inhibit enzymes.[28]
-
Reactivity: Certain functional groups in the alkaloids might react with assay reagents or target proteins.[29]
-
Light Scattering/Fluorescence: If your assay has an optical readout, the inherent color or fluorescence of your compound could interfere.
Troubleshooting Bioassay Interference:
-
Control Experiments: Run appropriate controls, including testing the compound in the absence of the biological target, to identify assay artifacts.
-
Vary Compound Concentration: Assay interference is often concentration-dependent. A non-linear dose-response curve might indicate an artifact.
-
Orthogonal Assays: Confirm any "hits" using a different assay that works on a different principle.
Experimental Protocols & Workflows
Workflow for the Isolation and Purification of Diterpenoid Alkaloids
Detailed Protocol: Vacuum Liquid Chromatography (VLC) for Diterpenoid Alkaloid Fractionation
-
Column Preparation:
-
Sample Loading:
-
Dissolve the enriched alkaloid fraction in a minimal amount of a suitable solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, pre-adsorb the sample onto a small amount of silica gel, allow the solvent to evaporate, and then carefully add the dried powder as a uniform layer on top of the column.[8]
-
-
Elution:
-
Begin elution with a low-polarity solvent (e.g., 100% hexane).
-
Apply a gentle vacuum to draw the solvent through the column.
-
Collect the eluate as the first fraction. It is crucial to suck the column dry after collecting each fraction.[8]
-
Increase the solvent polarity in a stepwise manner (e.g., increasing percentages of ethyl acetate in hexane, followed by increasing percentages of methanol in ethyl acetate).
-
Collect fractions for each solvent polarity step. The volume of each fraction can vary (e.g., 10-100 mL).[8]
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing compounds of interest and to pool fractions with similar profiles for further purification.
-
Logical Flow for Structural Elucidation
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids [mdpi.com]
- 4. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. VACUUM LIQUID CHROMATOGRAPHY(VLC).pptx [slideshare.net]
- 9. The Bioassay-Guided Fractionation and Identification of Potent Acetylcholinesterase Inhibitors from Narcissus c.v. ‘Hawera’ Using Optimized Vacuum Liquid Chromatography, High Resolution Mass Spectrometry and Bioautography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural Studies of Norditerpenoid Alkaloids: Conformation Analysis in Crystal and in Solution States [ouci.dntb.gov.ua]
- 17. NMR-Based Chemical Profiling, Isolation and Evaluation of the Cytotoxic Potential of the Diterpenoid Siderol from Cultivated Sideritis euboea Heldr - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. r-nmr.eu [r-nmr.eu]
- 20. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 21. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 22. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 23. Neutral Fragment Filtering for Rapid Identification of New Diester-Diterpenoid Alkaloids in Roots of Aconitum carmichaeli by Ultra-High-Pressure Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gmi-inc.com [gmi-inc.com]
- 25. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas-Liquid Microextraction Coupled with High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Receptor Selectivity of 6-Benzoylheteratisine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmacology, understanding the precise interactions of a compound with its biological targets is paramount for drug development and safety assessment. This guide provides a comprehensive comparison of the receptor binding profile of 6-Benzoylheteratisine, a diterpenoid alkaloid of the Aconitum genus. While specific cross-reactivity data for this compound is limited, this analysis consolidates the available information on its primary target and draws comparisons with related aconitine alkaloids to infer a potential off-target profile. This guide is intended for researchers, scientists, and drug development professionals.
Primary Target and Mechanism of Action
Emerging research indicates that the primary pharmacological target of this compound and its parent compound, heteratisine, is the voltage-gated sodium channel (VGSC) . Unlike some other Aconitum alkaloids that activate these channels, this compound is reported to be a deactivator of VGSCs [1]. This mode of action is consistent with the antiarrhythmic properties observed for heteratisine, which acts as a Na+-channel blocker in cardiomyocytes[2]. The blockade of these channels leads to a reduction in the influx of sodium ions, thereby modulating cellular excitability. This is a key mechanism for its potential therapeutic effects.
Cross-Reactivity Profile: A Comparative Approach
Direct and comprehensive cross-reactivity screening data for this compound against a wide panel of receptors is not extensively available in published literature. To provide a predictive assessment of its potential off-target interactions, we can examine the known cross-reactivity of the well-studied and structurally related Aconitum alkaloid, aconitine . Aconitine is known to possess a high affinity for voltage-gated sodium channels but has also been reported to interact with other receptors, albeit with lower affinity. It is crucial to note that these are inferences and dedicated screening for this compound is required for confirmation.
| Receptor/Target | This compound (Inferred Activity) | Aconitine (Reported Ki/IC50) | Class of Receptor | Potential Physiological Implication of Interaction |
| Voltage-Gated Sodium Channels (VGSCs) | Primary Target (Deactivator) | High affinity (nM range) | Ion Channel | Modulation of neuronal and cardiac excitability |
| β-Adrenergic Receptors | Possible weak interaction | Data not consistently available | G-Protein Coupled Receptor | Modulation of cardiac function, smooth muscle relaxation |
| 5-HT2 Receptors | Possible weak interaction | Data not consistently available | G-Protein Coupled Receptor | Involvement in mood, appetite, and sleep regulation |
| Muscarinic Acetylcholine Receptors | Possible weak interaction | Data not consistently available | G-Protein Coupled Receptor | Regulation of parasympathetic nervous system |
Note: The table above is a predictive summary based on the known pharmacology of the Aconitum alkaloid class. The Ki/IC50 values for aconitine at off-targets are not consistently reported and can vary between studies. This highlights the need for direct experimental validation for this compound.
Experimental Protocols
To determine the binding affinity and cross-reactivity of a compound like this compound, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Voltage-Gated Sodium Channels
This assay is a standard method to determine the binding affinity of a test compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for voltage-gated sodium channels.
Materials:
-
Membrane preparations from cells expressing the desired subtype of voltage-gated sodium channel (e.g., Nav1.5).
-
A specific radioligand for the channel, such as [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, and 5.5 mM glucose).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound (this compound).
-
Equilibrium: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membrane fragments with the bound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cross-Reactivity Screening using a Receptor Panel Assay
To assess the selectivity of a compound, it is often screened against a panel of common receptors, ion channels, and enzymes.
Objective: To identify potential off-target binding of this compound.
Methodology: This is typically performed by a specialized contract research organization (CRO). The test compound is submitted for screening against a predefined panel of targets (e.g., the Eurofins SafetyScreen44 or similar). The assays are usually competitive binding assays using radioligands specific for each target. The results are reported as the percent inhibition at a fixed concentration of the test compound (e.g., 10 µM). Significant inhibition (typically >50%) warrants further investigation to determine the IC50 or Ki value.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.
Conclusion
References
Reproducibility of In Vitro and In Vivo Studies with 6-Benzoylheteratisine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available scientific data regarding the biological activities of 6-benzoylheteratisine, a diterpenoid alkaloid. Due to a lack of specific published in vitro (IC50) and in vivo (ED50) quantitative data for this compound, this document leverages data from closely related diterpenoid alkaloids to provide a comparative context for its potential analgesic and anti-inflammatory properties. The reproducibility of the studies cited herein is contingent on the detailed experimental protocols provided.
Introduction to this compound
This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum species[1]. Like other alkaloids in its class, it is recognized for its potential pharmacological activities, including analgesic and anti-inflammatory effects[2][3][4]. A key mechanism of action identified for this compound is the deactivation of voltage-gated sodium (Na+) channels, which is a common target for analgesic compounds[1].
Comparative Analysis of Diterpenoid Alkaloids
To contextualize the potential efficacy of this compound, this guide presents data from studies on other diterpenoid alkaloids with demonstrated analgesic and anti-inflammatory activities. Lappaconitine, another C18-diterpenoid alkaloid from Aconitum species, serves as a primary comparator due to its established analgesic properties[1][3].
Table 1: In Vivo Analgesic Activity of Diterpenoid Alkaloids
| Compound | Animal Model | Assay | Route of Administration | Effective Dose (ED50) | Comparator | Reference |
| Lappaconitine | Rat | Spinal Nerve Ligation (Neuropathic Pain) | Subcutaneous | 1.1 mg/kg (mechanical allodynia) | - | |
| Lappaconitine | Rat | Spinal Nerve Ligation (Neuropathic Pain) | Subcutaneous | 1.6 mg/kg (thermal hyperalgesia) | - | |
| Lappaconitine | Rat | Bone Cancer Pain | Subcutaneous | 2.0 mg/kg (mechanical allodynia) | - | |
| Aconitine | Mouse | Hot Plate Test | Not Specified | 0.3 mg/kg & 0.9 mg/kg | Aspirin (200 mg/kg) | [4] |
| Aconitine | Mouse | Acetic Acid-Induced Writhing | Not Specified | 0.3 mg/kg & 0.9 mg/kg | Aspirin (200 mg/kg) | [4] |
Note: The lack of direct quantitative data for this compound necessitates the use of related compounds for comparative purposes. The analgesic activities of various diterpenoid alkaloids from Aconitum baikalensis have been shown to be comparable to sodium metamizole[2].
Experimental Protocols
To ensure the reproducibility of the findings presented in this guide, detailed methodologies for key experiments are provided below.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This assay is a widely used model for screening peripheral analgesic activity.
Principle: Intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic abdominal constrictions and stretching (writhing). The efficacy of an analgesic compound is determined by its ability to reduce the number of writhes.
Procedure:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-10 per group):
-
Vehicle control (e.g., normal saline)
-
Positive control (e.g., Diclofenac sodium, 10 mg/kg)
-
Test groups (various doses of the test compound, e.g., this compound).
-
-
Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% (v/v) solution of acetic acid in distilled water is injected intraperitoneally at a volume of 10 ml/kg body weight.
-
Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted over a 15-20 minute period. A writhe is defined as a contraction of the abdominal muscles accompanied by stretching of the hind limbs.
-
Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100.
-
The ED50 (the dose that produces 50% of the maximum effect) can be determined by regression analysis of the dose-response data.
In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After 1-2 hours of pre-treatment, cells are stimulated with LPS (1 µg/mL). A vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only) are included.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
After 5-10 minutes of incubation at room temperature, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated as follows: % Inhibition = [(Nitrite in LPS-stimulated group - Nitrite in test group) / Nitrite in LPS-stimulated group] x 100.
-
The IC50 (the concentration that causes 50% inhibition of NO production) can be calculated from the concentration-response curve.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed analgesic mechanism of this compound.
Caption: Experimental workflows for assessing anti-inflammatory and analgesic activities.
Conclusion
While direct and reproducible quantitative data for the in vitro and in vivo activities of this compound are currently limited in the accessible scientific literature, its classification as a diterpenoid alkaloid and its known mechanism of action on sodium channels suggest a strong potential for analgesic and anti-inflammatory effects. The comparative data from related compounds like lappaconitine and aconitine provide a valuable framework for understanding its potential potency. The detailed experimental protocols included in this guide are intended to facilitate future research and ensure the generation of reproducible data to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to utilize these standardized methods to contribute to a more complete understanding of this promising natural compound.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic activity of diterpene alkaloids from Aconitum baikalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Acylated Diterpenoid Alkaloids as Potent Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of C-6 acylated diterpenoid alkaloids, using a series of esterified delpheline derivatives as a representative model. Delpheline, a lycoctonine-type C19-diterpenoid alkaloid, shares structural similarities with the hetisine-type C20-diterpenoid alkaloid heteratisine. The insights gleaned from the C-6 modifications of delpheline offer valuable guidance for the rational design of novel and potent cytotoxic agents based on related diterpenoid alkaloid scaffolds.
The data presented herein is based on a study that synthesized and evaluated a series of C-6 esterified delpheline analogs for their in vitro cytotoxicity against various human cancer cell lines. This analysis highlights the critical role of the C-6 acyl group in conferring and modulating the cytotoxic potential of these complex natural products.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic activities of the parent compound, delpheline, and its C-6 acylated analogs were evaluated against a panel of four human cancer cell lines: A549 (lung carcinoma), DU145 (prostate carcinoma), KB (nasopharyngeal carcinoma), and KB-VIN (vincristine-resistant nasopharyngeal carcinoma). The results, presented as EC50 values (the concentration of the compound that causes 50% inhibition of cell growth), are summarized in the table below.
| Compound | R Group at C-6 | A549 (EC50, µM) | DU145 (EC50, µM) | KB (EC50, µM) | KB-VIN (EC50, µM) | Average EC50 (µM) |
| 1 (Delpheline) | H | > 40 | > 40 | > 40 | > 40 | > 40 |
| 4 | 4-Chlorobenzoyl | 10.3 | 9.5 | 9.8 | 9.7 | 9.83 |
| 12 | 3,4-Methylenedioxybenzoyl | 12.5 | 11.8 | 10.9 | 11.2 | 11.6 |
| 15 | 3-Fluorobenzoyl | 15.4 | 14.9 | 12.1 | 5.6 | 12.0 |
| 16 | 4-Fluorobenzoyl | 14.8 | 13.7 | 11.5 | 5.3 | 11.3 |
| 19 | 3,5-Difluorobenzoyl | 16.2 | 15.1 | 13.4 | 6.2 | 12.7 |
| 20 | 4-Benzyloxybenzoyl | 9.9 | 9.1 | 9.6 | 9.7 | 9.57 |
| 21 | 3-Fluoro-4-(trifluoromethyl)benzoyl | 9.8 | 8.9 | 9.5 | 9.4 | 9.41 |
| 22 | 4-Fluoro-3-methylbenzoyl | 13.1 | 12.5 | 10.8 | 4.2 | 10.15 |
Data extracted from "Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line"[1][2].
Structure-Activity Relationship (SAR) Insights
The analysis of the cytotoxic data reveals several key SAR trends for the C-6 acylated delpheline analogs:
-
Essentiality of the C-6 Acyl Group: The parent compound, delpheline, which possesses a free hydroxyl group at the C-6 position, was found to be inactive against all tested cancer cell lines (EC50 > 40 µM). In stark contrast, the introduction of various acyl groups at this position resulted in a significant increase in cytotoxic potency. This strongly indicates that the C-6 acylation is a critical determinant for the cytotoxic activity of this class of diterpenoid alkaloids.[1][2]
-
Influence of Substituents on the Benzoyl Ring:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, on the benzoyl ring generally led to high potency. For instance, compounds 4 (4-chlorobenzoyl), 21 (3-fluoro-4-(trifluoromethyl)benzoyl), and 20 (4-benzyloxybenzoyl) were among the most potent analogs across all cell lines.[1]
-
Fluorine substitution: Fluorine substitution on the benzoyl ring had a notable effect, particularly in the drug-resistant KB-VIN cell line. Compounds 15 (3-fluorobenzoyl), 16 (4-fluorobenzoyl), 19 (3,5-difluorobenzoyl), and 22 (4-fluoro-3-methylbenzoyl) exhibited significantly greater potency against the vincristine-resistant KB-VIN cells compared to the parental KB cell line, suggesting a potential to overcome certain mechanisms of drug resistance.[1]
-
-
Steric and Electronic Effects: The diverse range of substituents on the benzoyl ring highlights the complex interplay of steric and electronic factors in modulating cytotoxic activity. The high potency of compounds with bulky groups like benzyloxy (20 ) suggests that the binding pocket can accommodate larger substituents.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key findings of the structure-activity relationship study, emphasizing the importance of the C-6 acylation for cytotoxic activity.
Caption: Structure-activity relationship of C-6 modified delpheline analogs.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and cytotoxic evaluation of the C-6 acylated delpheline analogs.
General Synthetic Procedure for C-6 Esterification
The C-6 esterified derivatives of delpheline were synthesized through a straightforward acylation reaction. A general procedure is outlined below:
-
Reactant Preparation: To a solution of delpheline (1 equivalent) in an anhydrous solvent such as pyridine or dichloromethane, the corresponding acyl chloride or anhydride (1.1-1.5 equivalents) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired C-6 acylated delpheline analog.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Cytotoxicity Assay
The in vitro cytotoxicity of the synthesized compounds was determined using a sulforhodamine B (SRB) assay. This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, consequently, cell viability.
-
Cell Culture: Human cancer cell lines (A549, DU145, KB, and KB-VIN) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specific duration (e.g., 72 hours). A vehicle control (DMSO) and a positive control (a known cytotoxic drug like paclitaxel) are included in each assay.
-
Cell Fixation and Staining: After the incubation period, the cells are fixed with a solution of trichloroacetic acid (TCA). The fixed cells are then washed with water and stained with a 0.4% (w/v) solution of SRB in 1% acetic acid.
-
Absorbance Measurement: The unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The EC50 value is determined from the dose-response curves generated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow, from the synthesis of the analogs to the determination of their cytotoxic activity.
Caption: Workflow for synthesis and cytotoxic evaluation of delpheline analogs.
References
- 1. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Potency of 6-Benzoylheteratisine Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic potency of the novel compound 6-Benzoylheteratisine against the well-established analgesic drugs, morphine and aspirin. The information is intended to offer a preliminary assessment for researchers and professionals in the field of drug discovery and development.
Disclaimer: Publicly available experimental data on the analgesic potency of this compound is limited. The ED50 value presented for this compound is a hypothetical estimate based on the analgesic activity of similar heterocyclic compounds and is included for comparative illustration. Further experimental validation is required to determine its precise analgesic profile.
Quantitative Comparison of Analgesic Potency
The following table summarizes the median effective dose (ED50) of this compound (hypothetical), morphine, and aspirin in common preclinical models of pain. The ED50 value represents the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates a higher potency.
| Drug | Analgesic Assay | Animal Model | Route of Administration | ED50 (mg/kg) |
| This compound | Acetic Acid-Induced Writhing | Mouse | Intraperitoneal (i.p.) | 15 (Hypothetical) |
| Morphine | Hot Plate Test | Mouse | Intraperitoneal (i.p.) | ~5-10 |
| Tail-Flick Test | Rat | Subcutaneous (s.c.) | ~3-5 | |
| Acetic Acid-Induced Writhing | Mouse | Intraperitoneal (i.p.) | ~0.5-1 | |
| Aspirin | Acetic Acid-Induced Writhing | Mouse | Oral (p.o.) | ~150-200[1] |
| Hot Plate Test | Mouse | Oral (p.o.) | >400 (low efficacy) | |
| Tail-Flick Test | Rat | Oral (p.o.) | >300 (low efficacy) |
Experimental Protocols
Standardized animal models are crucial for the preclinical assessment of analgesic drugs. The following are detailed methodologies for three commonly employed assays.
Hot Plate Test
The hot plate test is a method used to evaluate the response to thermal pain and is particularly sensitive to centrally acting analgesics.[2]
-
Apparatus: A heated plate with a controllable temperature, typically set between 50-55°C. The animal is confined to the surface by a transparent cylinder.[2]
-
Procedure:
-
The baseline latency to a pain response (e.g., licking of the hind paw, jumping) is determined for each animal before drug administration.
-
The test compound (e.g., this compound), a standard drug (e.g., morphine), or a vehicle is administered through the appropriate route.
-
At predetermined time intervals after drug administration, the animal is placed on the hot plate.
-
The latency to the first sign of a pain response is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Endpoint: An increase in the latency to respond to the thermal stimulus compared to the baseline or vehicle-treated group indicates an analgesic effect.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[1]
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.[1][3]
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the heat source.
-
The baseline time taken for the animal to flick its tail away from the heat is recorded.
-
The test substance is administered.
-
The tail-flick latency is measured again at specific time points post-administration. A cut-off time is employed to avoid tissue injury.
-
-
Endpoint: A significant increase in the time it takes for the animal to flick its tail is indicative of analgesia.
Acetic Acid-Induced Writhing Test
This model is used to assess visceral pain and is sensitive to both centrally and peripherally acting analgesics.[4]
-
Procedure:
-
Animals are pre-treated with the test compound, a standard drug (e.g., aspirin or morphine), or a vehicle.
-
After a specific absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[4][5]
-
The number of writhes is counted for a defined period (e.g., 15-30 minutes) following the acetic acid injection.[5]
-
-
Endpoint: A reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group signifies an analgesic effect.
Visualizing Experimental Workflow and Pain Signaling
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow of the Hot Plate Test for Analgesia Assessment.
Caption: Simplified Ascending Pain Signaling Pathway.
References
- 1. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of 6-Benzoylheteratisine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of 6-Benzoylheteratisine, a diterpenoid alkaloid, against a related compound, aconitine, and a conventional antiarrhythmic drug, quinidine. Due to the limited direct experimental data on the therapeutic index of this compound, this guide leverages data from structurally and functionally similar compounds to provide a comprehensive analysis for research and drug development purposes.
Comparative Analysis of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.
The therapeutic index is calculated as the ratio of the 50% lethal dose (LD50) or toxic dose (TD50) to the 50% effective dose (ED50).
TI = LD50 / ED50
The following table summarizes the available quantitative data for aconitine and quinidine, which serve as comparators for evaluating the potential therapeutic index of this compound and other related diterpenoid alkaloids.
| Compound | Class | LD50 (mice, oral) | ED50 (antiarrhythmic) | Calculated Therapeutic Index (TI) |
| Aconitine | Diterpenoid Alkaloid | 1 mg/kg | Not available | Narrow (inferred) |
| Quinidine | Class Ia Antiarrhythmic | 263 mg/kg (rat, oral) | 60.1 µmol/kg (mouse, IV) | Wide (inferred) |
| Heteratisine | Diterpenoid Alkaloid | Less toxic than Quinidine | 5-20 mg/kg (mammals) | Potentially Favorable |
Note: Direct LD50 and ED50 values for this compound are not currently available in published literature. Aconitine, a highly toxic diterpenoid alkaloid, is known to have a very narrow therapeutic index[1][2]. Heteratisine, a related C19-norditerpenoid alkaloid, is reported to be more cardioselective and less toxic than quinidine, with an active dosage range of 5 to 20 mg/kg for its antiarrhythmic and antifibrillatory activities.[3] Quinidine, a classic antiarrhythmic drug, has a wider therapeutic margin, although it is also associated with significant side effects.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP) based on OECD Guideline 425
This protocol outlines the steps for determining the LD50 of a substance administered orally to mice. The Up-and-Down Procedure is designed to minimize the number of animals required.
Materials:
-
Test substance (e.g., this compound)
-
Vehicle for administration (e.g., saline, corn oil)
-
Healthy, young adult mice (8-12 weeks old), typically females as they are often more sensitive.
-
Oral gavage needles
-
Syringes
-
Animal cages
-
Calibrated balance
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions for at least 5 days. House animals individually. Fast mice overnight (with access to water) before dosing.
-
Dose Preparation: Prepare a stock solution or suspension of the test substance in the chosen vehicle. Subsequent dilutions are made from this stock.
-
Initial Dosing:
-
Select a starting dose based on preliminary data or, if none is available, a default value (e.g., 175 mg/kg).
-
Administer the dose to a single mouse via oral gavage.
-
-
Observation: Observe the animal for signs of toxicity and mortality continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and then daily for a total of 14 days.
-
Sequential Dosing:
-
If the first animal survives, the dose for the next animal is increased by a factor of 3.2.
-
If the first animal dies, the dose for the next animal is decreased by a factor of 3.2.
-
The interval between dosing animals is typically 48 hours.
-
-
Stopping Criteria: The test is stopped when one of the following is met:
-
Three consecutive animals survive at the upper dose limit.
-
Five reversals in outcome have occurred.
-
A total of 15 animals have been tested.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method from the pattern of survivals and deaths.
Evaluation of Antiarrhythmic Efficacy (ED50) - Aconitine-Induced Arrhythmia Model in Rats
This protocol describes a method to induce cardiac arrhythmias in rats using aconitine and to evaluate the efficacy of a test compound in preventing or reversing these arrhythmias.
Materials:
-
Test substance (e.g., this compound)
-
Aconitine solution
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Healthy adult rats (e.g., Wistar or Sprague-Dawley)
-
ECG recording equipment with needle electrodes
-
Intravenous (IV) infusion pump and catheters
-
Surgical instruments for catheter placement
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable body temperature. Insert an IV catheter into a suitable vein (e.g., femoral or jugular vein) for drug administration.
-
ECG Monitoring: Place ECG electrodes subcutaneously to monitor the cardiac rhythm continuously. Record a baseline ECG for at least 15 minutes before any drug administration.
-
Induction of Arrhythmia:
-
Infuse a solution of aconitine intravenously at a constant rate. The dose of aconitine required to consistently induce ventricular arrhythmias needs to be predetermined in a pilot study (a reported induction dose is 625 µg/kg).
-
Observe the ECG for the onset of arrhythmias, such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
-
Administration of Test Substance (Prophylactic Protocol):
-
Administer different doses of the test substance (prepared in a suitable vehicle) intravenously to different groups of rats a set time before the start of the aconitine infusion.
-
A control group receives only the vehicle.
-
Record the time to the onset of the first sustained arrhythmia for each animal.
-
-
Administration of Test Substance (Therapeutic Protocol):
-
Once a stable arrhythmia is induced by aconitine, administer different doses of the test substance intravenously.
-
A control group receives only the vehicle.
-
Observe for the conversion of the arrhythmia back to a normal sinus rhythm and the duration of this effect.
-
-
Data Analysis:
-
The ED50 is the dose of the test substance that protects 50% of the animals from developing arrhythmias (prophylactic) or reverses the arrhythmia in 50% of the animals (therapeutic).
-
The ED50 can be calculated using probit analysis or other appropriate statistical methods based on the dose-response data.
-
Signaling Pathways and Mechanisms of Action
Diterpenoid Alkaloids (e.g., this compound, Aconitine)
Diterpenoid alkaloids primarily exert their effects by modulating the function of voltage-gated sodium channels (VGSCs) in excitable cells, including cardiomyocytes. Aconitine is a well-known activator of these channels, leading to an influx of sodium ions, delayed repolarization, and subsequent arrhythmias. In contrast, some other diterpenoid alkaloids, including this compound, have been shown to act as inhibitors of Na+ channels[4]. This inhibitory action is believed to be the basis for their potential antiarrhythmic effects.
Caption: Mechanism of action of diterpenoid alkaloids on cardiomyocyte ion channels.
Quinidine
Quinidine is a Class Ia antiarrhythmic agent that primarily blocks the fast inward sodium current (INa) in cardiomyocytes. This action decreases the rate of depolarization (Phase 0 of the cardiac action potential) and prolongs the action potential duration. By slowing conduction and increasing the refractory period, quinidine can terminate and prevent reentrant arrhythmias. It also affects potassium and calcium channels to some extent.
References
- 1. Diterpene Lipo-Alkaloids with Selective Activities on Cardiac K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action potential alternans and irregular dynamics in quinidine-intoxicated ventricular muscle cells. Implications for ventricular proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
